molecular formula C9H8N2O B6231239 4-aminoquinolin-6-ol CAS No. 871876-07-2

4-aminoquinolin-6-ol

Cat. No.: B6231239
CAS No.: 871876-07-2
M. Wt: 160.2
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Description

4-Aminoquinolin-6-ol (CID 89286365) is a chemical compound with the molecular formula C9H8N2O. As a derivative of the 4-aminoquinoline scaffold, it serves as a valuable building block in synthetic organic and medicinal chemistry research . The 4-aminoquinoline core is recognized for its diverse biological activities and is a key structural motif in several therapeutic agents . The 4-aminoquinoline structure is associated with a broad spectrum of research applications, particularly in the development of chemotherapeutic agents. This scaffold has been extensively investigated for its antimalarial, anticancer, and antileishmanial properties . Researchers value this class of compounds for its ability to accumulate in acidic compartments such as lysosomes and parasite mitochondria, which is a crucial mechanism for its biological activity . The presence of both the amino group at the 4-position and the hydroxyl group at the 6-position in this compound provides unique opportunities for chemical modification and structure-activity relationship (SAR) studies, making it a versatile intermediate for generating novel compounds for pharmacological screening . WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The product is not for personal, household, or domestic use.

Properties

CAS No.

871876-07-2

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Aminoquinolin 6 Ol and Its Structural Analogues

Conventional Synthetic Routes to the 4-Aminoquinoline (B48711) Core

Traditional methods for synthesizing the 4-aminoquinoline framework have been the bedrock of quinoline (B57606) chemistry for over a century. These routes typically involve cyclization and annulation reactions or nucleophilic aromatic substitution, which have been refined over time to improve yields and substrate scope.

Classical Cyclization and Annulation Reactions

The construction of the quinoline ring system from acyclic precursors is a cornerstone of heterocyclic synthesis. Several named reactions have been instrumental in this regard, providing access to a wide array of substituted quinolines.

One of the most fundamental approaches is the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters. wikipedia.org This reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form a 4-hydroxyquinoline. wikipedia.org The reaction conditions, particularly temperature, dictate the final product; heating to around 250 °C favors the formation of 4-quinolones. wikipedia.orgmdpi.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

The Gould-Jacobs reaction offers another pathway to 4-hydroxyquinolines, starting from anilines and diethyl ethoxymethylenemalonate. iipseries.orgescholarship.org This method is particularly useful for synthesizing 4-substituted quinolines as the resulting 4-hydroxyl group can be further functionalized. escholarship.org

The Friedländer annulation involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. rsc.org This acid- or base-catalyzed reaction provides a direct route to substituted quinolines. rsc.org However, the use of unsymmetrical ketones can lead to challenges in regioselectivity. rsc.orgrsc.org

A summary of key classical cyclization reactions is presented below:

Reaction NameStarting MaterialsKey IntermediateProductRef
Conrad-LimpachAniline (B41778), β-ketoesterSchiff base4-Hydroxyquinoline wikipedia.org
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate-4-Hydroxyquinoline iipseries.orgescholarship.org
Friedländer Annulationo-Aminoaryl aldehyde/ketone, Compound with α-methylene group-Substituted Quinoline rsc.orgrsc.org

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability to sensitive substrates. wikipedia.orgacs.org

Nucleophilic Aromatic Substitution Approaches

A prevalent and direct method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org This approach typically involves the displacement of a leaving group, most commonly a chlorine atom, at the C4 position of the quinoline ring by an amine nucleophile. nih.govnih.gov

The reaction is often carried out by heating a 4-chloroquinoline (B167314) with an excess of the desired amine, sometimes in a solvent like alcohol or dimethylformamide (DMF) at elevated temperatures (T > 120°C) for extended periods (t > 24 h). nih.govfrontiersin.org The reactivity of the amine is a crucial factor, with secondary alkylamines generally showing better reactivity than primary alkylamines, which are in turn more reactive than anilines under these conditions. frontiersin.org

To facilitate the reaction with less reactive amines or to improve yields, various protocols have been developed. These include the use of Brønsted or Lewis acids as catalysts, which can activate the quinoline ring towards nucleophilic attack. nih.gov For instance, the use of aniline hydrochlorhydrate has been shown to give good yields of the corresponding 4-anilinoquinoline. frontiersin.org

A general representation of the SNAr approach is the reaction of a 7-substituted-4-chloroquinoline with a mono- or diaminoalkane. nih.gov This has been a standard procedure for preparing a variety of 4-aminoquinoline derivatives. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies. The focus has shifted towards creating more efficient, atom-economical, and environmentally friendly processes for the synthesis of 4-aminoquinolines.

Green Chemistry Principles in 4-Aminoquinoline Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com This has led to the exploration of alternative energy sources and reaction media to minimize waste and energy consumption.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and often cleaner reactions. mdpi.commdpi.com

In the context of 4-aminoquinoline synthesis, microwave-assisted protocols have been successfully applied to the SNAr reaction of 4,7-dichloroquinoline (B193633) with a variety of amines. nih.govfrontiersin.orgfrontiersin.org These reactions can be completed in as little as 20-30 minutes at temperatures of 140°C or 180°C, yielding products in the 80-95% range. nih.govfrontiersin.org The choice of solvent can be critical, with dimethyl sulfoxide (B87167) (DMSO) often proving superior to ethanol (B145695) or acetonitrile. nih.govfrontiersin.org The need for a base depends on the nature of the amine nucleophile; secondary amines may require an auxiliary base, while stronger bases like sodium hydroxide (B78521) are sometimes necessary for aryl or heteroarylamines. nih.govfrontiersin.org

Solvent-free, microwave-assisted synthesis has also been reported, further enhancing the green credentials of this approach. capes.gov.brpreprints.org For example, the reaction of 4,7-dichloroquinoline with aromatic and aliphatic amines can be achieved without any added catalyst under solvent-free conditions. capes.gov.br These methods often involve simple work-up procedures, such as washing, avoiding the need for column chromatography. preprints.orgresearchgate.net

The table below summarizes representative microwave-assisted syntheses of 4-aminoquinolines:

ReactantsConditionsYieldTimeRef
4,7-Dichloroquinoline, Various aminesMicrowave, DMSO, 140-180°C80-95%20-30 min nih.govfrontiersin.org
4,7-Dichloroquinoline, Anilines/PhenolsMicrowave, Solvent-free-- capes.gov.br
Substituted 2-aminobenzonitriles, KetonesMicrowave, Solvent-free, 90-150°Cup to 95%90-120 min preprints.org

Ultrasound irradiation is another non-conventional energy source that has been utilized to promote organic reactions. Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.

The synthesis of 4-aminoquinolines has benefited from the application of ultrasound. For instance, new 4-aminoquinoline derivatives have been prepared by reacting 4,7-dichloroquinolines with nucleophiles like benzene-1,2-diamines and semicarbazides under ultrasound irradiation, achieving good to excellent yields (78-81%). nih.govfrontiersin.orgfrontiersin.org This method offers advantages such as shorter reaction times and easier product isolation compared to conventional heating. rsc.orgrsc.org

Ultrasound has also been employed in multi-step sequences. For example, a 4-chloroquinoline can be functionalized with o-phenylenediamine, followed by a condensation reaction with a ketone under ultrasound irradiation to afford the final quinoline derivative in good yield. rsc.org The use of ultrasound in these syntheses is considered a green chemistry protocol due to the reduced reaction times and energy consumption. rsc.orgnih.gov

Solvent-Free Reaction Conditions

Catalyst Development for Enhanced Synthesis

The development of metal-free catalytic systems is a significant area of research, driven by the desire to reduce costs and the environmental impact associated with metal catalysts. Base-promoted, transition-metal-free reactions have been developed for the synthesis of polysubstituted 4-aminoquinolines. researchgate.net One such method involves the reaction of ynones with 2-aminobenzonitriles. researchgate.netresearchgate.net This reaction proceeds via a sequential aza-Michael addition followed by an intramolecular annulation, affording a variety of multisubstituted 4-aminoquinolines in good to excellent yields. researchgate.netresearchgate.net The process is noted for its operational simplicity and high atom economy. researchgate.net

Organocatalysis also presents a powerful metal-free alternative. For the synthesis of related quinazoline (B50416) structures, chemoenzymatic and organocatalytic oxidative condensation methods have been reported. One example uses a synthetic bridged flavin analog (SBFA) as a bifunctional organocatalyst in conjunction with an alcohol dehydrogenase (ADH) to produce 2-phenylquinazoline (B3120039) under mild conditions using air as the oxidant. mdpi.com Another strategy employs 4,6-dihydoxysalicylic acid as an organocatalyst for the oxidative condensation of 2-aminobenzylamines and benzylamines under an oxygen atmosphere. mdpi.com

Metal catalysts, particularly those based on palladium and copper, are widely used for the synthesis of quinolines due to their high efficiency and broad substrate tolerance. nih.gov A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with amines has been implemented for the synthesis of 4-aminoquinolines. nih.govfrontiersin.org This reaction uses Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand, allowing for the preparation of important drug molecules like chloroquine (B1663885) and amodiaquine (B18356) in good yields. nih.govfrontiersin.org

Palladium is also instrumental in multicomponent domino reactions. For example, a Pd(OAc)₂/Xantphos system, with CuBr as a co-catalyst, facilitates a three-component reaction of 2-bromoaniline, an alkyne, and an isocyanide to yield 2-(alkyl/aryl)-4-aminoquinolines. nih.gov Other metal-catalyzed approaches include the use of AgBF₄ to catalyze the reaction of anilines with isothiocyanates, and a Zn(II)/Cu(I) catalyzed cascade cyclization of anilines, alkynes, and aldehydes. rsc.org The synthesis of platinum(II) complexes from 4-aminoquinoline analogues has also been reported, starting from the reaction of the organic ligand with K₂PtCl₄. nih.gov

Catalyst SystemReaction TypeReactantsProductReference
Pd(OAc)₂ / Cu(OAc)₂Dehydrogenative Aromatization2,3-Dihydroquinolin-4(1H)-one, Amines4-Aminoquinolines nih.govfrontiersin.org
Pd(OAc)₂, Xantphos, CuBrThree-Component Cascade2-Bromoaniline, Alkyne, Isocyanide2-(Alkyl/aryl)-4-aminoquinolines nih.gov
AgBF₄CyclizationAniline, Isothiocyanate2-Aminoquinoline rsc.org
Zn(II) / Cu(I)Cascade CyclizationAniline, Alkyne, AldehydeSubstituted Quinoline rsc.org
K₂PtCl₄Complexation4-Aminoquinoline analoguePlatinum(II) complex nih.gov
Metal-Free Catalysis

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of a specific position on a molecule. In the context of 4-aminoquinolines, the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a well-established method to introduce the amino group at the C4 position with high regioselectivity. mdpi.com This reaction is versatile, accommodating a wide range of nucleophiles including anilines, benzylamines, and aliphatic amines under various conditions. mdpi.com

Once the 4-aminoquinoline scaffold is formed, the exocyclic amino group can serve as a point for further diversification. The synthesis of many biologically active compounds involves the modification of this amino group. For example, the synthesis of antimalarial drugs like chloroquine involves the nucleophilic displacement of the chlorine at the 4-position of the quinoline ring with a functionalized amine side chain. researchgate.net Similarly, other analogues are prepared by coupling the 4-chloroquinoline core with different amino alcohols. researchgate.net A series of 4-amino-7-chloroquinoline derivatives were synthesized by first reacting 4,7-dichloroquinoline with a suitable diamine, followed by a subsequent reaction at the newly introduced amino group with propargyl bromide, demonstrating selective functionalization. nih.gov This step-wise approach allows for the introduction of diverse functionalities onto the C4-amino substituent, enabling the fine-tuning of the molecule's properties.

Targeted Derivatization of the Quinoline Ring System

The synthesis of 4-aminoquinolin-6-ol and its structural analogues often involves strategic modifications of the quinoline core. These derivatizations can be broadly categorized into two approaches: the functionalization of a pre-formed quinoline ring system or the construction of the quinoline ring from appropriately substituted precursors. Methodologies such as nucleophilic aromatic substitution, modification of existing functional groups, and direct C-H bond functionalization are pivotal in creating a diverse library of these compounds.

A key strategy for synthesizing 6-hydroxyquinoline (B46185) derivatives involves the demethylation of a corresponding 6-methoxyquinoline (B18371) precursor. rsc.org This transformation provides a crucial hydroxyl group that can be a synthetic handle for further derivatization. For instance, the synthesis of 4-chloro-2-methylquinolin-6-ol (B5718088) (5) was achieved by treating 4-chloro-6-methoxy-2-methylquinoline (B1597386) (4) with boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂). rsc.org The reaction proceeds by allowing the mixture to warm from 0°C to room temperature. rsc.org This demethylation step is critical as it installs the "6-ol" feature of the target scaffold.

Once the 6-hydroxyl group is in place, it serves as a versatile point for introducing a variety of side chains through etherification. Research has shown that reacting 4-chloro-2-methylquinolin-6-ol with different alkylating agents in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) leads to a range of 6-O-substituted analogues. rsc.org This allows for the systematic exploration of structure-activity relationships by varying the nature of the substituent at the C-6 position. rsc.org The final step to achieve the 4-aminoquinoline structure involves a nucleophilic substitution reaction where the 4-chloro group is displaced by a selected amine. rsc.orgnih.gov

The table below summarizes the synthesis of key intermediates and final 4-aminoquinoline derivatives starting from a 6-methoxy precursor, as described in the literature. rsc.org

Table 1: Synthesis of 4-Substituted-amino-2-methylquinolin-6-ol Derivatives

Starting Material Reagent(s) and Conditions Product Yield Reference
4-chloro-6-methoxy-2-methylquinoline BBr₃, CH₂Cl₂, 0°C to r.t., 2 h 4-chloro-2-methylquinolin-6-ol 85% rsc.org
4-chloro-2-methylquinolin-6-ol Ethyl bromoacetate, NaH, DMF, r.t. Ethyl 2-((4-chloro-2-methylquinolin-6-yl)oxy)acetate 90% rsc.org
4-chloro-2-methylquinolin-6-ol Methyl 4-bromobutanoate, NaH, DMF, r.t. Methyl 4-((4-chloro-2-methylquinolin-6-yl)oxy)butanoate 85% rsc.org

Another powerful and more recent strategy for modifying the quinoline scaffold is through late-stage C-H functionalization. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the quinoline ring. researchgate.net This methodology can be directed to specific positions, such as C-6, enabling the synthesis of diverse analogues. For example, site-selective C-H olefination, alkynylation, and allylation at the C-6 and C-7 positions of quinolines have been achieved, even in the presence of other potentially reactive sites. researchgate.net

Research by Madrid and colleagues involved the synthesis of a large library of ring-substituted 4-aminoquinolines to analyze the effect of these substitutions on biological activity. researchgate.net While much of the historical focus has been on 7-chloroquinoline (B30040) derivatives like chloroquine, their work underscores the importance of exploring other substitution patterns on the quinoline core to overcome challenges such as drug resistance. researchgate.netnih.gov

The synthesis of various 4-aminoquinoline analogues often starts with a readily available precursor like 4,7-dichloroquinoline. researchgate.netnih.gov The general procedure involves a nucleophilic aromatic substitution where the 4-chloro substituent is displaced by a suitable amine. nih.govnih.gov While this is most common for 7-chloro derivatives, the same principle can be applied to a 6-substituted-4-chloroquinoline. For instance, a "reverse route" has been described for related compounds, which involves the direct coupling of a substituted aminophenol with 4,7-dichloroquinoline. liverpool.ac.uk This strategy could be adapted by using a 4-aminophenol (B1666318) derivative to construct the 4-amino-6-hydroxy quinoline core.

The table below details examples of C-H functionalization on the quinoline ring, a technique that can be applied to generate structural analogues of this compound.

Table 2: Examples of C-H Functionalization for Quinoline Derivatization

Quinoline Substrate Reaction Type Position(s) Functionalized Key Features Reference
Quinoline Pharmacophores C-H Olefination C6 and C7 Site-selective, iterative, late-stage editing researchgate.net
Quinoline Pharmacophores C-H Alkynylation C6 Regioselective Buchwald-Hartwig amination follows researchgate.net
Quinoline Pharmacophores C-H Allylation C6 and C7 Enables access to challenging substitution patterns researchgate.net

These synthetic methodologies highlight the chemical versatility of the quinoline ring system. By employing classical reactions like demethylation and nucleophilic substitution, alongside modern techniques such as directed C-H functionalization, researchers can systematically access this compound and a wide array of its structural analogues for further investigation.

Investigation of Biological Activities for 4 Aminoquinolin 6 Ol and Its Analogues

Antimalarial Activity Research (Mechanistic Focus)

The 4-aminoquinoline (B48711) core is central to some of the most well-known antimalarial drugs, such as chloroquine (B1663885). nih.govcore.ac.uk Research into 4-aminoquinolin-6-ol and its analogues has revealed significant potential in combating malaria, including strains resistant to conventional therapies. The primary mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the parasite. nih.gov Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This interference leads to the buildup of toxic heme, ultimately killing the parasite. nih.gov

In Vitro Antiplasmodial Efficacy Studies (Excluding Efficacy/Dosage)

In vitro studies are crucial for determining the direct effect of compounds on the malaria parasite, Plasmodium falciparum. Analogues of this compound have demonstrated potent antiplasmodial activity. The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.gov The parasite detoxifies free heme, a product of hemoglobin digestion, by polymerizing it into an insoluble crystalline form called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. nih.gov Once protonated, they are trapped and can bind to heme, preventing its polymerization. nih.govnih.gov This leads to an accumulation of toxic free heme, which damages parasite membranes and leads to its death. nih.gov

Several studies have synthesized and evaluated novel 4-aminoquinoline derivatives, revealing their potential. For instance, a series of 4-aminoquinoline-pyrimidine hybrids showed excellent potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. acs.org The most potent compounds in this series exhibited IC₅₀ values in the nanomolar range. acs.org Another study on 4-aminoquinoline hydrazone analogues also reported significant antimalarial activity, with IC₅₀ values ranging from micromolar to nanomolar concentrations against a multidrug-resistant K1 strain of P. falciparum. mdpi.comnih.gov Time-course assays with these hydrazone analogues showed over 50% growth inhibition within 24 hours and 90% inhibition within 72 hours. mdpi.comnih.gov

Furthermore, new 4-aminoquinolines lacking the 4-hydroxyl group in the side ring, designed to avoid the formation of toxic quinone-imine metabolites, have shown high in vitro activity against both chloroquine-sensitive and -resistant strains. plos.org These compounds demonstrated potency comparable to amodiaquine (B18356) but with lower toxicity. plos.org Computational docking studies suggest that some of these analogues have a unique mode of binding to heme, which may contribute to their high antiplasmodial activity. plos.org

Compound TypeParasite Strain(s)Observed ActivityReference(s)
4-Aminoquinoline-pyrimidine hybridsD6 (CQ-sensitive), W2 (CQ-resistant)Nanomolar IC₅₀ values acs.org
4-Aminoquinoline hydrazone analoguesK1 (multidrug-resistant)Micromolar to nanomolar IC₅₀ values; >90% growth inhibition in 72h mdpi.comnih.gov
4-Aminoquinolines lacking 4-hydroxyl groupCQ-sensitive and CQ-resistant strainsHigh in vitro activity, comparable to amodiaquine plos.org

Exploration of Activity Against Drug-Resistant Parasite Strains

The emergence and spread of drug-resistant P. falciparum strains, particularly those resistant to chloroquine, pose a significant challenge to malaria control. core.ac.uk Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which leads to reduced accumulation of the drug in the parasite's digestive vacuole. nih.gov

Many analogues of this compound have been specifically designed and evaluated for their ability to overcome this resistance. A key strategy involves modifying the 4-aminoquinoline structure to either evade recognition by the efflux pump or to inhibit the pump itself. nih.gov For example, "reversed chloroquine" (RCQ) molecules are hybrid compounds that covalently link the chloroquine scaffold to a chemosensitizing agent, which can inhibit the efflux transporter. nih.gov

Studies on 4-aminoquinoline hydrazone analogues have shown that they maintain similar activity against both multidrug-resistant (K1) and sensitive (3D7, Dd2) strains of P. falciparum, suggesting no cross-resistance. mdpi.comnih.gov Similarly, a series of new 4-aminoquinolines demonstrated low resistance indexes, indicating a low potential for developing cross-resistance with chloroquine. plos.org Some of these compounds were found to be significantly more potent than chloroquine against resistant strains. nih.gov

The mechanism by which some of these analogues overcome resistance is thought to involve their ability to inhibit the efflux of chloroquine from the parasite's digestive vacuole, thereby restoring its effective concentration. researchgate.net This has been a successful strategy, with several 4-aminoquinoline derivatives showing the ability to reverse chloroquine resistance in vitro. researchgate.net

Compound/Analogue TypeResistant Strain(s)Key FindingsReference(s)
4-Aminoquinoline hydrazone analoguesK1 (multidrug-resistant), Dd2 (CQ-resistant)Maintained activity against resistant strains, suggesting no cross-resistance. mdpi.comnih.gov
Novel 4-aminoquinolinesDd2 (CQ-resistant), K1 (CQ-resistant)Low resistance indexes, indicating low potential for cross-resistance with chloroquine. plos.org
Reversed Chloroquine (RCQ)Chloroquine-resistant strainsHybrid molecules designed to inhibit the drug efflux pump. nih.gov
Dihydroethanoanthracene derivativesW2, Palo Alto, FCR3, Bres1 (CQ-resistant)Enhance the activity of chloroquine against resistant parasites by competing for efflux translocation sites. researchgate.net

Anticancer Activity Research (Mechanistic Focus)

The quinoline (B57606) scaffold is also a recognized pharmacophore in the development of anticancer agents. ekb.egresearchgate.net Analogues of 4-aminoquinoline have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms. These include inducing cell cycle arrest, apoptosis, and targeting specific signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net

Cellular Antiproliferative Activity Investigations (Excluding Efficacy/Dosage)

Numerous studies have demonstrated the antiproliferative effects of 4-aminoquinoline derivatives against a variety of cancer cell lines. The mechanisms underlying this activity are diverse and often cell-type specific.

One study on 4-aminoquinoline derived sulfonyl analogues found that the compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline caused cancer cells to form multiple centrosomes, leading to cell cycle arrest in the prometaphase-metaphase stage and subsequent apoptosis. researchgate.net This compound also induced an increase in lysosomal volume specifically in cancer cells. researchgate.net

Other 4-aminoquinoline derivatives have been shown to exert their anticancer effects by targeting key cellular processes. For example, some analogues act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. ekb.eg A series of 4-anilinoquinolinylchalcone derivatives were found to induce apoptosis in breast cancer cells by causing ATP depletion and triggering reactive oxygen species (ROS)-dependent activation of caspases 3 and 7. nih.gov

Furthermore, some 4-aminoquinoline derivatives have been designed to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. For instance, certain analogues have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers. nih.gov Other derivatives have been shown to target the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which is critical for tumor adaptation to low-oxygen environments. nih.gov One such compound was found to inhibit HIF-1α expression by reducing its mRNA levels. nih.gov

Compound/Analogue TypeCancer Cell Line(s)Mechanism of ActionReference(s)
4-Aminoquinoline derived sulfonyl analoguesMDA-MB231, MDA-MB468, MCF7 (breast cancer)Induction of multiple centrosomes, cell cycle arrest, apoptosis, increased lysosomal volume. researchgate.net
4-Anilinoquinolinylchalcone derivativesMDA-MB-231 (breast cancer)ATP depletion, ROS-dependent caspase activation, apoptosis. nih.gov
4-Aminoquinoline derivatives targeting HIF-1αMiaPaCa-2 (pancreatic cancer), MDA-MB-231 (breast cancer)Inhibition of HIF-1α expression by decreasing mRNA levels. nih.gov
4-Aminoquinoline derivativesVarious cancer cell linesInhibition of tubulin polymerization. ekb.eg

Evaluation of Differential Selectivity in Cancer vs. Non-Cancerous Cellular Systems

A critical aspect of anticancer drug development is achieving selectivity, where the compound is more toxic to cancer cells than to normal, non-cancerous cells. Several studies on 4-aminoquinoline analogues have focused on evaluating this differential selectivity.

In the study of 4-aminoquinoline derived sulfonyl analogues, the lead compound was found to be significantly more potent against breast cancer cell lines (MDA-MB468) compared to non-cancerous breast epithelial cells (MCF10A), with a selectivity index of up to 17.6-fold. researchgate.net This suggests a potential for reduced toxicity to normal tissues. researchgate.net The observation that this compound increased lysosomal volume in cancer cells but not in non-cancerous cells may partly explain this selectivity. researchgate.net

Similarly, a series of 4-anilinoquinolinylchalcone derivatives exhibited low cytotoxicity against normal human lung cells (MRC-5) while showing high cytotoxicity against human cancer cell lines. nih.gov Glycoconjugates of 8-aminoquinoline (B160924) have also been synthesized with the aim of improving selectivity. mdpi.com Two of these glycoconjugates demonstrated higher cytotoxicity against cancer cell lines (HCT 116 and MCF-7) and improved selectivity compared to their parent compounds. mdpi.com

The ability of some aminoquinolines to induce the secretion of Par-4, a tumor suppressor that selectively induces apoptosis in cancer cells, also contributes to their differential activity. nih.gov Normal cells have low levels of the GRP78 receptor, which Par-4 binds to, protecting them from its apoptotic effects. nih.gov

Compound/Analogue TypeCancer Cell LinesNon-Cancerous Cell LinesKey Findings on SelectivityReference(s)
4-Aminoquinoline derived sulfonyl analoguesMDA-MB468 (breast cancer)MCF10A (non-cancerous breast epithelial)Up to 17.6-fold more potent against cancer cells. researchgate.net
4-Anilinoquinolinylchalcone derivativesHuh-7, MDA-MB-231 (liver, breast cancer)MRC-5 (normal lung)Low cytotoxicity against normal lung cells. nih.gov
8-Aminoquinoline glycoconjugatesHCT 116, MCF-7 (colon, breast cancer)NHDF-Neo (normal human dermal fibroblasts)Improved selectivity for cancer cells compared to parent compounds. mdpi.com
AminoquinolinesVarious cancer cellsNormal mouse embryonic fibroblastsInduction of Par-4 secretion, which selectively induces apoptosis in cancer cells. nih.gov

Antimicrobial Activity Research (Mechanistic Focus)

Beyond their antimalarial and anticancer properties, quinoline derivatives have also been investigated for their broader antimicrobial activity against various bacteria and fungi. The mechanisms of action are often related to the inhibition of essential cellular processes in these microorganisms.

A primary mechanism of antibacterial action for some quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.orgmdpi.com These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. This is the well-established mechanism for quinolone antibiotics. Some 6-aminoquinolone derivatives have been shown to inhibit bacterial DNA gyrase. nih.gov

Other mechanisms have also been identified. For instance, some thiazole-quinolinium derivatives have been found to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which is essential for forming the Z-ring at the site of cell division. rsc.org This disruption prevents proper cell division and leads to cell death. rsc.org In Gram-negative bacteria, some quinoline derivatives have been shown to disrupt the transport of lipopolysaccharide (LPS) to the outer membrane by interfering with the interaction between LptA and LptC proteins. semanticscholar.org

In terms of antifungal activity, some quinoline-thiazole derivatives have been shown to act by blocking the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. acs.org This disruption of the cell membrane integrity leads to fungal cell death. acs.org

Compound/Analogue TypeMicrobial Target(s)Mechanism of ActionReference(s)
6-Aminoquinolone derivativesGram-positive and Gram-negative bacteriaInhibition of bacterial DNA gyrase. nih.gov
Thiazole-quinolinium derivativesGram-positive and Gram-negative bacteriaStimulation of FtsZ polymerization, disrupting cell division. rsc.org
Quinolone derivativesGram-negative bacteriaDisruption of LPS transport by interfering with LptA-LptC interaction. semanticscholar.org
Quinoline-thiazole derivativesFungiInhibition of ergosterol biosynthesis. acs.org

Antibacterial Research (Excluding Efficacy/Dosage)

The 4-aminoquinoline scaffold is a versatile structure that has been the basis for the development of numerous compounds with significant antibacterial properties. Researchers have synthesized and evaluated a wide range of analogues, demonstrating their potential to inhibit the growth of various bacterial pathogens, including those resistant to existing antibiotics.

Derivatives of 4-aminoquinoline have shown notable activity against several Gram-positive bacteria. Studies have explored how different substitutions on the quinoline ring and its side chains affect antibacterial potency.

For instance, a series of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids were evaluated against strains like Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus. mdpi.comnih.gov One particular hybrid, HD6, demonstrated significant potential with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against B. subtilis and 128 μg/mL against E. faecalis and S. aureus. nih.gov Another study on oleanolic acid-4-aminoquinoline hybrids reported antibacterial activity against E. faecalis, B. subtilis, and S. aureus with MICs of 1.25 mg/mL. nih.gov

Hybrid compounds combining the 4-aminoquinoline structure with 1,3,5-triazine (B166579) have also been investigated. Two such compounds, 9a and 9e, were found to be potent antibacterial agents against B. subtilis and S. aureus. researchgate.net Similarly, piperazine-bridged 4-aminoquinoline 1,3,5-triazine derivatives showed that compounds with specific substitutions, such as p-aminophenol (11a) or o-toluidine (B26562) (11b), were potent against S. aureus and B. cereus. sphinxsai.com

Further research into 7-chloro-4-aminoquinoline derivatives revealed that the presence of bulky aromatic substituents on a 1,3-thiazinan-4-one ring attached to the quinoline nucleus enhanced activity against B. subtilis, B. cereus, and S. aureus. researchgate.netsphinxsai.com Quinolone-3-carboxylic acids with an amino group at the C-6 position and a thiomorpholine (B91149) group at the C-7 position also displayed good activity against Gram-positive bacteria. nih.gov

Compound/Derivative ClassGram-Positive Strain(s)Activity (MIC)Reference(s)
4-Aminoquinoline-hydrazone (HD6)Bacillus subtilis8 µg/mL nih.gov
4-Aminoquinoline-hydrazone (HD6)Enterococcus faecalis, Staphylococcus aureus128 µg/mL nih.gov
Oleanolic acid-4-aminoquinoline hybridsE. faecalis, B. subtilis, S. aureus1.25 mg/mL nih.gov
7-Chloro-4-aminoquinoline derivativesB. subtilis, B. cereus, S. aureusActive researchgate.netsphinxsai.comresearchgate.net
6-Aminoquinolone derivativesGram-positive bacteriaGood activity nih.gov
Hybrid 4-aminoquinoline-1,3,5-triazines (9a, 9e)B. subtilis, S. aureusPotent activity researchgate.net

Analogues of 4-aminoquinoline have also been tested against various Gram-negative bacterial strains, which are often more challenging to inhibit due to their complex outer membrane.

In the study of 4-aminoquinoline-hydrazone hybrids, compound HD6 showed activity against Pseudomonas aeruginosa with a MIC of 16 μg/mL. nih.gov Oleanolic acid-4-aminoquinoline hybrids were active against Klebsiella oxytoca, Escherichia coli, and Proteus vulgaris at a MIC of 1.25 mg/mL. nih.gov

Research on 7-chloro-4-aminoquinoline derivatives showed that compounds with bulky aromatic groups were active against E. coli, P. aeruginosa, and Klebsiella pneumoniae. researchgate.netsphinxsai.com However, it was noted that there was no significant difference in susceptibility between Gram-positive and Gram-negative strains for these compounds. sphinxsai.com Other 4-aminoquinoline derivatives have demonstrated good activity against Gram-negative bacteria, with the exception of P. aeruginosa in some cases. nih.gov

Hybrid compounds containing a 1,3,5-triazine ring linked to a 4-aminoquinoline core, such as compounds 9a and 9e, were effective against Proteus vulgaris, Proteus mirabilis, E. coli, and P. aeruginosa. researchgate.net Furthermore, some piperazine-bridged derivatives exhibited potent activity against P. vulgaris and P. aeruginosa. sphinxsai.com

Compound/Derivative ClassGram-Negative Strain(s)Activity (MIC)Reference(s)
4-Aminoquinoline-hydrazone (HD6)Pseudomonas aeruginosa16 µg/mL nih.gov
Oleanolic acid-4-aminoquinoline hybridsKlebsiella oxytoca, Escherichia coli, Proteus vulgaris1.25 mg/mL nih.gov
7-Chloro-4-aminoquinoline derivativesE. coli, P. aeruginosa, Klebsiella pneumoniaeActive researchgate.netsphinxsai.comresearchgate.net
6-Aminoquinolone derivativesGram-negative bacteria (excluding P. aeruginosa)Good activity nih.gov
Hybrid 4-aminoquinoline-1,3,5-triazines (9a, 9e)P. vulgaris, P. mirabilis, E. coli, P. aeruginosaPotent activity researchgate.net

A critical area of research is the development of compounds effective against multidrug-resistant (MDR) bacteria. Several 4-aminoquinoline analogues have shown promise in this regard.

One study highlighted a 4-aminoquinoline-hydrazone hybrid, HD6, for its ability to inhibit a multidrug-resistant (MDR) bacterial strain, marking it as a significant development. nih.gov Another investigation focused on quinoline-based derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) and P. aeruginosa. researchgate.net In this study, compound 13, which contains an indole (B1671886) moiety, showed excellent bactericidal activity with low MIC values of 20±3.3 μg/mL against MRSA and 10±1.5 μg/mL against P. aeruginosa. researchgate.net

Quinoline-2-one derivatives have been identified for their significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA, Methicillin-Resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov Compound 6c from this series was particularly effective, with MIC concentrations of 0.75 μg/mL against MRSA and VRE. nih.gov

Furthermore, systematic modifications to the side chain of 7-chloro-4-aminoquinolines have yielded compounds with high in vitro activity against chloroquine-resistant strains of P. falciparum, demonstrating their potential to overcome certain resistance mechanisms. nih.govcapes.gov.bracs.org Research into hybrids of 4-aminoquinoline and other scaffolds showed that some derivatives displayed a broad spectrum of activity against resistant strains, with one compound being 51-fold more potent than ciprofloxacin (B1669076) against MDR E. coli. researchgate.net

Compound/Derivative ClassMDR Strain(s)Activity (MIC)Reference(s)
4-Aminoquinoline-hydrazone (HD6)Multidrug-resistant bacterial strainInhibited nih.gov
Quinoline derivative (Compound 13)Methicillin-Resistant S. aureus (MRSA)20±3.3 μg/mL researchgate.net
Quinoline derivative (Compound 13)Pseudomonas aeruginosa10±1.5 μg/mL researchgate.net
Quinoline-2-one (Compound 6c)MRSA, Vancomycin-Resistant Enterococci (VRE)0.75 μg/mL nih.gov
4-Aminoquinoline-other hybridsMultiple drug resistant Escherichia coliMIC50 of 0.11 μg/mL researchgate.net
Activity Against Gram-Negative Bacterial Strains

Antifungal Research

In addition to antibacterial activity, 4-aminoquinoline analogues have been investigated for their potential as antifungal agents. These studies have revealed that specific structural features can confer potent activity against a range of fungal pathogens.

A series of 4-aminoquinolines with a 1,3-benzodioxole (B145889) moiety were synthesized and tested against five phytopathogenic fungi. sci-hub.se Most of these compounds showed inhibitory activity, with compound 7m being particularly potent against C. lunata and A. alternate, with EC50 values of 10.3 and 14.0 μg/mL, respectively. sci-hub.se Another study on 2-phenyl-4-aminoquinolines found that compound 6e had promising inhibitory activities against C. lunata, P. grisea, and A. alternate, with EC50 values of 13.3, 14.4, and 15.6 μg/mL, respectively. x-mol.net

Hybrid molecules incorporating the 4-aminoquinoline scaffold have also shown significant antifungal effects. A series of 4-aminoquinoline-s-triazine derivatives were evaluated, with some of the most potent compounds exhibiting a MIC of 8 μg/mL against Candida albicans. mdpi.com Long-chain 4-aminoquinoline derivatives were identified as a new class of anti-virulence agents that effectively prevent the filamentation of C. albicans, a key virulence factor. nih.gov These derivatives also showed significant activity against C. albicans biofilms. nih.gov

The structure-activity relationship (SAR) studies often reveal that the aniline (B41778) moiety at the 4-position of the quinoline scaffold is crucial for antifungal potency. x-mol.net

Compound/Derivative ClassFungal Strain(s)Activity (EC50 / MIC)Reference(s)
4-Aminoquinoline-1,3-benzodioxole (7m)C. lunataEC50 = 10.3 μg/mL sci-hub.se
4-Aminoquinoline-1,3-benzodioxole (7m)A. alternateEC50 = 14.0 μg/mL sci-hub.se
2-Phenyl-4-aminoquinoline (6e)C. lunataEC50 = 13.3 μg/mL x-mol.net
2-Phenyl-4-aminoquinoline (6e)P. griseaEC50 = 14.4 μg/mL x-mol.net
2-Phenyl-4-aminoquinoline (6e)A. alternateEC50 = 15.6 μg/mL x-mol.net
4-Aminoquinoline-s-triazine derivativesCandida albicansMIC = 8 μg/mL mdpi.com
Long-chain 4-aminoquinolinesCandida albicansInhibit filamentation nih.gov

Antiviral Research (Excluding COVID-19 Clinical Trials)

The antiviral properties of 4-aminoquinoline compounds have been a subject of interest for many years. nih.gov Their mechanism of action often involves interfering with viral entry and replication processes within the host cell.

One of the primary antiviral mechanisms of 4-aminoquinolines like chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ) is their ability to accumulate in acidic intracellular organelles such as endosomes and lysosomes. frontiersin.orgpulmonarychronicles.com By increasing the pH of these compartments, they can inhibit the function of pH-dependent viral enzymes necessary for replication. pulmonarychronicles.com This change in pH can also interfere with the uncoating process of certain viruses, such as Hepatitis A, thereby preventing their replication. pulmonarychronicles.com

Furthermore, 4-aminoquinolines can affect the post-translational modification of viral proteins. They have been shown to interfere with the glycosylation of viral envelope proteins within the endoplasmic reticulum and Golgi apparatus, which is a critical step for the maturation and infectivity of many enveloped viruses. pulmonarychronicles.com They may also affect the glycosylation of host cell receptors, such as the ACE2 receptor, which can hinder the binding of viral spike proteins. frontiersin.org

While much recent research has focused on SARS-CoV-2, the underlying molecular mechanisms by which 4-aminoquinoline compounds inhibit viral replication have broader implications for developing new antiviral agents against other viruses. nih.govaccscience.com

Enzyme Inhibition Studies

The biological activities of 4-aminoquinoline analogues are often rooted in their ability to inhibit specific enzymes in pathogens or host cells. This targeted inhibition is a key strategy in modern drug design.

DNA Gyrase: Several 4-aminoquinoline derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net Hybrid compounds of 4-aminoquinoline and 1,3,5-triazine were shown to have a tendency to inhibit DNA gyrase function. researchgate.net One study on hybrids designed to combat resistant bacteria identified a potent multi-target inhibitor with an IC50 of 1.15 ± 0.07 μM against DNA gyrase. researchgate.net

Kinases: Kinases are a major class of enzymes targeted by 4-aminoquinoline derivatives.

Bruton's Tyrosine Kinase (BTK): A series of 4-aminoquinoline-3-carboxamide derivatives were developed as potent, reversible BTK inhibitors. acs.orgnih.govacs.org The most potent compound, designated as 25, exhibited a strong inhibitory effect on both wild-type BTK (IC50 = 5.3 nM) and a mutant version, BTKC481S (IC50 = 39 nM). nih.govacs.org

Receptor-Interacting Protein Kinase 2 (RIPK2): Novel 4-aminoquinoline-based derivatives have been designed and synthesized as RIPK2 inhibitors. researchgate.net These compounds are being explored for their potential in regulating immune signaling. Studies have analyzed the relationship between the electronic structure of these derivatives and their RIPK2 inhibitory capacity. chemrj.org

Acetylcholinesterase (AChE): The 4-aminoquinoline core is considered a good starting point for designing novel AChE inhibitors. nih.govpeerj.com Chimeras of tacrine (B349632) (which contains a 4-aminoquinoline ring) were designed as reversible AChE inhibitors, with some compounds showing inhibitory potencies in the low nanomolar range. acs.orgnih.gov Molecular modeling has been used to determine the favored attachment positions on the 4-aminoquinoline ring to optimize binding to the enzyme. acs.org

ATP Synthase: Research has identified quinoline-derived compounds that inhibit bacterial ATP synthase. acs.org These compounds are thought to bind to the c-ring of the enzyme, disrupting bacterial cell growth and showing potential against drug-resistant bacteria. acs.org

Enzyme Target4-Aminoquinoline Derivative ClassActivity (IC50)Reference(s)
DNA GyraseHybrid 4-aminoquinoline1.15 ± 0.07 µM researchgate.net
Bruton's Tyrosine Kinase (BTK)4-Aminoquinoline-3-carboxamide (Compound 25)5.3 nM (wild-type) nih.govacs.org
Bruton's Tyrosine Kinase (BTKC481S)4-Aminoquinoline-3-carboxamide (Compound 25)39 nM (mutant) nih.govacs.org
Acetylcholinesterase (AChE)Tacrine chimera (Compound 27)3 nM acs.org
Receptor-Interacting Protein Kinase 2 (RIPK2)4-Aminoquinoline derivativesHigh affinity (e.g., 5.1 nM) researchgate.net
ATP SynthaseQuinoline-derived compoundsInhibitory activity acs.org

Cholinesterase Inhibition Mechanisms

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. The 4-aminoquinoline core has been identified as a promising starting point for designing novel cholinesterase inhibitors. peerj.com

Research indicates that the inhibitory mechanism involves the interaction of the 4-amino group of the quinoline ring with the catalytic triad (B1167595) of AChE, which includes the amino acid residues Ser200, Glu327, and His440. peerj.comnih.gov This interaction can impede the approach of the natural substrate, acetylcholine, to the catalytic site, thereby inhibiting the enzyme's function. peerj.comnih.gov Kinetic studies of some 4-aminoquinoline derivatives have revealed a mixed-type inhibition of AChE. nih.gov This suggests that the compounds may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com Docking studies have supported this dual-binding hypothesis, showing simultaneous interactions of the quinoline group with aromatic residues at both sites. mmsl.cz

Structure-activity relationship (SAR) studies have provided insights into the features that enhance inhibitory potency.

Substituents on the Quinoline Core: Small hydrophobic groups at the 2- and 3-positions of the quinoline ring can improve binding affinity through hydrophobic contacts. peerj.com

Substituents on the C(4)-Amino Group: The nature of the substituent on the amino group at the C(4) position is critical. Compounds featuring a long n-octylamino chain or a bulky adamantyl group have been identified as among the most potent inhibitors of both AChE and BChE. mdpi.commmsl.czresearchgate.net Shortening the alkyl chain length has been shown to decrease AChE inhibition significantly. mmsl.czresearchgate.net

Substituents on the Benzene (B151609) Ring: The addition of appropriate substituents on the benzene portion of the quinoline ring, such as an electron-withdrawing trifluoromethyl group at the C(7) position, can also enhance the inhibitory activity against BChE. researchgate.net

A series of amodiaquine derivatives, which are based on the 4-aminoquinoline structure, were found to be potent inhibitors of both cholinesterases, with inhibition constants (Ki) in the nanomolar and low micromolar range and a notable selectivity for AChE. mdpi.com

Compound TypeEnzyme TargetInhibition Potency (Ki or IC50)SelectivityReference
4-Aminoquinoline with n-octylamino chainHuman AChE & BChEKi range: 0.50 to 50 µMSlight selectivity for AChE researchgate.net
4-Aminoquinoline with adamantyl groupHuman AChE & BChEKi range: 0.50 to 50 µMSlight selectivity for AChE researchgate.net
4-Aminoquinoline-based adamantanesHuman AChE & BChEKi range: 0.075 to 25 µMModest selectivity (up to 10x for BChE, 5.8x for AChE) mdpi.com
Amodiaquine derivative (CH3O- at C7)Human AChE & BChEPotent inhibitor with Ki in nM rangeProminent selectivity for AChE (up to 300x) mdpi.com

Oxidoreductase Inhibition Research

The interaction of 4-aminoquinoline derivatives with oxidoreductase enzymes has also been a subject of investigation. Notably, research has pointed to the inhibition of quinone reductase 2 (NQO1) by compounds from this class. researchgate.net Quinone reductase 2 is an enzyme involved in the biosynthesis of sialic acid. researchgate.net The inhibition of this enzyme by the 4-aminoquinoline antimalarial drug chloroquine and its derivatives, such as primaquine (B1584692) and quinacrine, has been studied. researchgate.net This inhibitory action is considered a potential mechanism for preventing the interaction between host cells and viruses, as it can interfere with the glycosylation of cell surface receptors. researchgate.net

Other Enzyme Target Investigations

Beyond cholinesterases and oxidoreductases, research has explored the inhibitory effects of 4-aminoquinoline analogues on other enzymes.

P. falciparum Dihydroorotate Dehydrogenase (PfDHODH): A hybrid molecule combining a 4-aminoquinoline and a triazolopyrimidine moiety was synthesized and evaluated for its inhibitory activity against PfDHODH, an essential enzyme for DNA replication in the malaria parasite. nih.gov

Lipoxygenase (LOX): Derivatives of 4-hydroxy-2-quinolinone have been examined as inhibitors of soybean lipoxygenase, which serves as a model for the human enzyme and an indicator of anti-inflammatory potential. nih.gov

Penicillin-Binding Protein 2a (PBP2a): Certain 4-aminoquinoline derivatives have been investigated for their ability to inhibit PBP2a, a key enzyme responsible for resistance in Methicillin-resistant Staphylococcus aureus (MRSA). Docking studies suggest that these compounds bind to the active site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com

Cell Division Cycle 25 B (Cdc25B): While based on a 5,8-quinolinedione (B78156) scaffold, research on these related compounds has shown potent inhibition of the human Cdc25B phosphatase, an important enzyme in cell cycle regulation. One derivative containing a 2-morpholin-4-ylethylamine substituent displayed an IC₅₀ value of 0.21 µM. mdpi.com

Other Biological Activities Under Academic Investigation

The versatility of the 4-aminoquinoline scaffold extends to a range of other potential therapeutic applications that are currently under academic exploration. nih.gov

Antileishmanial Research

The 4-aminoquinoline structure is a key platform for the development of agents against leishmaniasis, a parasitic disease. nih.gov Well-known antimalarial drugs based on this scaffold, such as chloroquine, amodiaquine, and mefloquine (B1676156), have been repurposed and investigated for their effects against various Leishmania species. frontiersin.orgmdpi.com

Research has shown that these compounds are particularly effective against the intracellular amastigote stage of the parasite. frontiersin.org For instance, in studies against L. amazonensis amastigotes within infected macrophages, hydroxychloroquine, chloroquine, and mefloquine demonstrated significant activity. frontiersin.org The mechanism of action is believed to involve the accumulation of these compounds in the acidic compartments of the parasite, such as the acidocalcisomes. nih.govfrontiersin.org

To enhance potency and develop new candidates, researchers have created hybrid molecules. Derivatives combining 4-aminoquinoline with isoniazid, sulfa groups, or hydrazine (B178648) have shown promising activity against Leishmania braziliensis amastigotes, with some compounds exhibiting IC₅₀ values very close to the reference drug miltefosine. researchgate.net Another study reported that a hybrid of 4-aminoquinoline and 1,2,3-triazole was highly active against L. amazonensis amastigotes. researchgate.net

CompoundLeishmania SpeciesFormActivity (IC50)Reference
ChloroquineL. amazonensisIntracellular Amastigotes0.78 µM frontiersin.org
HydroxychloroquineL. amazonensisIntracellular Amastigotes0.67 µM frontiersin.org
MefloquineL. amazonensisIntracellular Amastigotes1.56 µM frontiersin.org
4-Aminoquinoline-hydrazine hybrid (AMQ-h)L. braziliensisAmastigotes1.8 µg/mL researchgate.net
4-Aminoquinoline/1,2,3-triazole hybridL. amazonensisIntramacrophage Amastigotes~1 µM researchgate.net

Agonist/Antagonist Activity on Toll-Like Receptors (TLRs)

The 4-aminoquinoline scaffold has emerged as a valuable chemical platform for designing modulators of Toll-like receptors (TLRs), particularly the endosomally located TLR7 and TLR8, which are key components of the innate immune system. nih.govresearchgate.net Compounds based on this structure can be engineered to act as either agonists (which activate the receptor) or antagonists (which block the receptor). researchgate.net

The specific biological effect is highly dependent on the molecular structure. researchgate.net For instance, in 4-aminoquinolines with an alkyl-amine chain at the 4-position, the inclusion of a basic or a lipophilic group at the end of this chain can enhance activity and selectivity. researchgate.net Research into imidazoquinoline derivatives has shown that modifications to the N1 position are critical for TLR7 and TLR8 activation. researchgate.net Selectivity for TLR8 can be achieved by incorporating ethyl-, propyl-, or butylamino groups at this position, while extending the aminoalkyl chain can confer high-affinity binding to TLR7. researchgate.net The distinction between agonist and antagonist activity may relate to specific molecular properties; agonists tend to have stronger hydrogen-bonding characteristics, whereas antagonists often exhibit greater non-specific hydrophobic properties. researchgate.net

Anti-inflammatory and Antianalgesic Research

The potential for 4-aminoquinoline derivatives to exert anti-inflammatory and antianalgesic (pain-relieving) effects has been noted in the scientific literature. nih.gov While direct studies on this compound are limited, research on structurally related quinoline and isoquinoline (B145761) compounds provides evidence for these activities.

In various animal models of inflammation and pain, such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test, quinoline-related structures have demonstrated significant efficacy. explorationpub.combmrat.org For example, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, an isoquinoline derivative, found it to have a pronounced anti-inflammatory effect that was 3.3 times greater than the standard drug diclofenac (B195802) sodium at a dose of 0.5 mg/kg. biomedpharmajournal.org This same compound also showed analgesic activity twice that of metamizole (B1201355) sodium and acetylsalicylic acid in a pain model. biomedpharmajournal.org Other research on coumarin (B35378) derivatives, which can be structurally related to quinolones, has shown that they can reduce inflammation by modulating pro-inflammatory cytokines like TNF-α. preprints.org

Anti-Alzheimer Research

The quest for effective Alzheimer's disease (AD) therapeutics has led researchers to explore a wide array of chemical scaffolds, with the 4-aminoquinoline core emerging as a promising starting point for the design of new inhibitors. peerj.comarabjchem.org While this article focuses on the broader class of 4-aminoquinoline analogues, it is important to note that specific research on this compound in the context of anti-Alzheimer's properties is not extensively detailed in the reviewed scientific literature. The research landscape is rich, however, with studies on various derivatives of the 4-aminoquinoline structure, investigating their potential to tackle the multifaceted nature of AD. westminster.ac.uk

The primary therapeutic strategy for AD has been the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine. mdpi.comspandidos-publications.com Many 4-aminoquinoline derivatives have been synthesized and evaluated for their potent inhibitory effects on these enzymes. mdpi.commdpi.com Beyond cholinesterase inhibition, the multifactorial pathology of AD, which includes the aggregation of amyloid-beta (Aβ) peptides, oxidative stress, and dysregulation of metal ions, has prompted the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net The 4-aminoquinoline scaffold has proven to be a versatile foundation for creating such MTDLs. nih.govresearchgate.net

Cholinesterase Inhibition

Research has demonstrated that 4-aminoquinoline derivatives can be potent inhibitors of both AChE and BChE. mdpi.comnih.gov A study on amodiaquine derivatives with various substituents on the quinoline ring revealed that these compounds are very potent inhibitors of both cholinesterases, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. mdpi.com Notably, some derivatives showed significant selectivity for AChE. mdpi.com For instance, a derivative with a methoxy (B1213986) group (CH₃O-) at the C(7) position was identified as a particularly potent AChE inhibitor. mdpi.com

In another study, a series of 4-aminoquinolines bearing an adamantane (B196018) moiety were synthesized and evaluated. nih.gov These compounds were found to be very potent inhibitors of both AChE and BChE, with Kᵢ values ranging from 0.075 to 25 µM. nih.gov The structure-activity relationship (SAR) analysis indicated that the nature of the substituent at the C(4)-amino group and on the quinoline ring plays a crucial role in the inhibitory potency. nih.gov

Compound TypeTarget EnzymeInhibition Constant (Kᵢ)Reference
Amodiaquine DerivativesAChE0.025–7.6 µM mdpi.com
4-Aminoquinoline-adamantane hybridsAChE & BChE0.075–25 µM nih.gov

This table presents a summary of the cholinesterase inhibitory activities of different classes of 4-aminoquinoline analogues.

β-Secretase (BACE1) Inhibition

The amyloid cascade hypothesis posits that the initial cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) is a critical step in the formation of neurotoxic Aβ plaques. mdpi.comnih.gov Consequently, inhibiting BACE1 is a key therapeutic strategy. The 4-aminoquinoline core has been utilized in the design of BACE1 inhibitors. nih.govnova.edu For example, the aminoquinoline class of inhibitors has been a focus of research, with specific compounds showing strong binding to the BACE1 active site. nova.edu The interaction of these inhibitors with key residues in the enzyme, such as those in the "flap" region, is crucial for their inhibitory activity. nova.edu Some 4-aminoquinoline derivatives have been developed as multi-target agents, exhibiting both cholinesterase and BACE1 inhibitory activity. researchgate.net

Multi-target-Directed Ligands (MTDLs)

Recognizing the complex nature of AD, the development of MTDLs that can simultaneously modulate multiple pathological pathways is a highly promising approach. nih.gov 4-Aminoquinoline derivatives have been designed to possess a range of activities beyond cholinesterase and BACE1 inhibition, including antioxidant properties and the ability to chelate metal ions like copper and iron, which are implicated in Aβ aggregation and oxidative stress. arabjchem.orgnih.gov

For example, derivatives of amodiaquine have not only shown potent anti-cholinesterase activity but also the ability to chelate biometals and exhibit antioxidant effects. nih.gov Similarly, certain 4-aminoquinoline-based adamantane derivatives displayed modest but significant antioxidant activity, superior to the structurally similar drug tacrine. nih.gov The ability of these compounds to potentially cross the blood-brain barrier is another critical factor in their development as CNS drugs. nih.govnih.gov

Derivative ClassKey Biological ActivitiesReference
Amodiaquine AnaloguesCholinesterase Inhibition, Metal Chelation, Antioxidant nih.gov
4-Aminoquinoline-adamantane HybridsCholinesterase Inhibition, Antioxidant, Potential BBB permeability nih.gov
General 4-Aminoquinoline DerivativesCholinesterase Inhibition, BACE1 Inhibition, Aβ Aggregation Inhibition spandidos-publications.comresearchgate.net

This table summarizes the multi-target biological activities investigated for various 4-aminoquinoline analogues.

Structure Activity Relationship Sar Studies of 4 Aminoquinolin 6 Ol Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 4-aminoquinolin-6-ol derivatives is profoundly influenced by the placement and chemical nature of substituents on the quinoline (B57606) core. The core itself, a fusion of a benzene (B151609) and pyridine (B92270) ring, offers multiple positions for substitution, each with a unique impact on the molecule's electronic and steric properties.

The hydroxyl group at the 6-position and the amino group at the 4-position are defining features of the parent compound, contributing to its solubility and potential for hydrogen bonding, which can enhance binding to biological targets. Modifications at other positions on the quinoline ring have been shown to significantly alter biological efficacy. For instance, in the context of antimalarial activity, the introduction of an electron-withdrawing group, such as a chlorine atom at the 7-position, is a well-established strategy to enhance potency. thieme-connect.comnih.gov This is because electron-withdrawing groups can lower the pKa of the quinoline ring nitrogen, affecting the drug's accumulation in the acidic food vacuole of the malaria parasite. nih.gov

Conversely, the effect of substituents can be highly context-dependent. For example, in certain quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the 2-position enhanced antimalarial activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org The presence of a bromine atom at the C-6 position has also been noted as an essential moiety for improving activity in some series. rsc.org

In the realm of anticancer activity, the substitution pattern on a phenyl group attached to the quinoline scaffold has been shown to be crucial. mdpi.com For certain quinolone derivatives, methoxy groups on the phenyl ring were associated with the most potent antiproliferative activity, and their specific placement determined the level of potency. mdpi.com The substitution of these methoxy groups with hydrogen or a methyl group resulted in decreased activity. mdpi.com This highlights the importance of electronic effects of substituents in dictating the biological response. mdpi.com

Furthermore, modifications on the quinoline ring itself, such as the introduction of a fluoro atom at C-5 or C-7, have been shown to cause a considerable loss of antileishmanial activity in some instances, with the effect being more pronounced with the 7-fluoro substitution. mdpi.com This again underscores the sensitivity of biological activity to the precise location of substituents.

Table 1: Influence of Substituent Position and Nature on Biological Activity

Position Substituent Effect on Activity Biological Context
2 -OCH3 (electron-donating) Enhanced Antimalarial (quinoline-imidazole hybrids) rsc.org
2 -Cl (electron-withdrawing) Decreased Antimalarial (quinoline-imidazole hybrids) rsc.org
5 -F Decreased Antileishmanial mdpi.com
6 -Br Essential for improvement Antimalarial rsc.org
6 -Cl Enhanced Antileishmanial mdpi.com
6 -F, -OCH3 Decreased Antileishmanial mdpi.com
7 -Cl (electron-withdrawing) Enhanced Antimalarial thieme-connect.comnih.gov
7 -F Decreased Antileishmanial mdpi.com

Role of Side Chain Modifications on Activity Profile

Modifications to the side chain at the 4-amino position are a cornerstone of SAR studies for 4-aminoquinoline (B48711) derivatives, significantly impacting their activity, particularly against drug-resistant malaria strains. scielo.brscielo.br The nature of the side chain influences several key properties, including lipophilicity, basicity, and steric bulk, all of which can affect drug accumulation, target interaction, and metabolic stability.

The tertiary amino group commonly found in the side chain of many 4-aminoquinoline drugs is considered crucial for their accumulation within the parasite's digestive vacuole and contributes to their lipophilicity. scielo.brscielo.br However, structural modifications that decrease the basicity of this group have surprisingly been shown to increase the antimalarial activity of some analogues. scielo.brscielo.br This suggests that a simple model of pH trapping is not the sole determinant of activity.

Systematic modifications of the 4-aminoquinoline side chain have been shown to generate highly active compounds against multidrug-resistant parasites. scielo.brscielo.br Shortening or lengthening the alkyl chain connecting the basic nitrogen to the quinoline ring can lead to compounds that retain activity against chloroquine-resistant strains of P. falciparum. thieme-connect.com

A successful strategy involves replacing the terminal diethylamino group with more metabolically stable heterocyclic rings like piperidyl, pyrrolidinyl, and morpholinyl, which has led to a substantial increase in antimalarial activity. thieme-connect.comresearchgate.net The introduction of small N-heterocycles, such as thiazolidin-4-one, into the side chain is another approach that can enhance antimalarial activity. scielo.brscielo.br

Furthermore, the addition of cationic amino acid conjugates, like lysine (B10760008) and ornithine, to the side chain has been explored to increase lipophilicity and cationic charge. nih.gov This strategy has led to the identification of compounds with significantly improved activity against chloroquine-resistant parasites. nih.gov The introduction of amino acids into the basic side chain of 6-aminoquinoline (B144246) derivatives has also been proposed to enhance selectivity towards infected erythrocytes and modify biological activity. clockss.org

Table 2: Impact of Side Chain Modifications on Antimalarial Activity

Side Chain Modification Effect on Activity Rationale/Observation
Decreased basicity of terminal amino group Increased Counterintuitive finding, suggesting mechanisms beyond simple pH trapping are at play. scielo.brscielo.br
Altered alkyl chain length (shorter or longer) Retained activity against resistant strains Demonstrates flexibility in the spatial requirements for activity. thieme-connect.com
Replacement of diethylamino with heterocyclic rings (piperidyl, pyrrolidinyl, morpholinyl) Substantially increased Improved metabolic stability and interaction with the target. thieme-connect.comresearchgate.net
Incorporation of N-heterocycles (e.g., thiazolidin-4-one) Enhanced The heterocyclic ring itself can contribute to or potentiate the biological effect. scielo.brscielo.br
Addition of cationic amino acid conjugates (lysine, ornithine) Significantly improved against resistant strains Increased lipophilicity and cationic charge may overcome resistance mechanisms. nih.gov

Pharmacophoric Feature Identification and Elucidation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 4-aminoquinoline derivatives, the key pharmacophoric features generally include a hydrogen bond donor, a hydrogen bond acceptor, aromatic rings, and hydrophobic features.

The quinoline ring system itself is a critical pharmacophoric element, often involved in π-π stacking interactions with aromatic residues in the binding site of the target protein. The nitrogen atom at position 1 of the quinoline ring is a key hydrogen bond acceptor.

The 4-amino group serves as a crucial linker and often acts as a hydrogen bond donor. The nature of the substituent on this amino group and the length and flexibility of the side chain are critical for correctly positioning the terminal basic group.

The terminal amino group in the side chain is another key feature, which is typically protonated at physiological pH. This positively charged group is often involved in ionic interactions or hydrogen bonding with the target.

In the context of antimalarial agents, a consensus pharmacophore model for cinchona alkaloids has been generated, which includes four hydrophobic features, one positive-ionizable feature, two aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. nih.gov This model provides a framework for understanding the key interaction points for this class of compounds.

For other biological activities, the essential pharmacophoric features may differ. For instance, in certain anticancer quinolones, the presence and position of methoxy groups on an attached phenyl ring were identified as a key determinant of antiproliferative activity, suggesting these groups are part of the essential pharmacophore. mdpi.com

Optimization Strategies for Enhanced Potency and Selectivity (Excluding Drug Development Phases)

The optimization of this compound derivatives to enhance potency and selectivity is a multifaceted process that leverages the SAR data gathered. The primary strategies revolve around fine-tuning the electronic and steric properties of the molecule to improve its interaction with the target and reduce off-target effects.

One key strategy is the strategic placement of substituents on the quinoline ring. As discussed, the introduction of electron-withdrawing groups at the 7-position can enhance antimalarial activity. The systematic exploration of different substituents at various positions allows for the mapping of the electronic requirements of the binding pocket.

Modification of the side chain is another critical optimization strategy. This can involve altering the length and flexibility of the alkyl chain, as well as the nature of the terminal basic group. Replacing a metabolically labile group with a more stable one, such as a heterocyclic ring, can improve the pharmacokinetic profile and, consequently, the in vivo potency.

The creation of hybrid molecules, where the 4-aminoquinoline scaffold is combined with another pharmacophore, is a powerful approach. nih.gov This can lead to compounds with dual modes of action or improved targeting. For example, quinoline-imidazole hybrids have shown promising antimalarial activity. rsc.org

Computational methods, such as molecular docking, can be employed to predict the binding affinities of designed derivatives to their biological targets. This allows for the prioritization of compounds for synthesis and testing, making the optimization process more efficient. By visualizing the binding mode of a lead compound, specific modifications can be proposed to enhance favorable interactions or remove unfavorable ones.

Finally, a thorough analysis of the SAR data allows for the development of quantitative structure-activity relationship (QSAR) models. These models can mathematically correlate the chemical properties of the derivatives with their biological activity, providing a predictive tool for the design of new, more potent, and selective compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroquine (B1663885)
Quinine
Amodiaquine (B18356)
Mefloquine (B1676156)
Piperaquine
Primaquine (B1584692)
Streptonigrin
Halofantrine
Lumefantrine
Ibuprofen

Mechanistic Studies of 4 Aminoquinolin 6 Ol and Its Analogues at the Molecular and Cellular Levels

Molecular Interactions with Biological Targets

The therapeutic and cytotoxic effects of 4-aminoquinoline (B48711) derivatives, including 4-aminoquinolin-6-ol, are rooted in their specific interactions with various biological molecules. These interactions disrupt essential parasitic and cellular processes, forming the basis of their activity.

A primary mechanism of action for 4-aminoquinoline-based antimalarial drugs is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govtaylorandfrancis.comhilarispublisher.com The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX or FPIX). acs.orgmalariaworld.org To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin. malariaworld.org

4-aminoquinoline compounds, being weak bases, accumulate in the acidic environment of the parasite's food vacuole. taylorandfrancis.comacs.org Here, they form a complex with heme, primarily through π-π stacking interactions between the quinoline (B57606) ring and the porphyrin ring of FPIX. taylorandfrancis.comnih.gov This complexation prevents the polymerization of heme into hemozoin, leading to a buildup of toxic free heme. nih.govhilarispublisher.comresearchgate.net The accumulation of free heme is believed to cause oxidative stress and damage to the parasite, ultimately leading to its death. taylorandfrancis.com

Several studies have demonstrated the ability of various 4-aminoquinoline analogues to form strong complexes with hematin (B1673048) (a form of heme) and inhibit the formation of β-hematin (synthetic hemozoin) in vitro. researchgate.netresearchgate.net For instance, new 4-aminoquinoline derivatives have been shown to form stable 1:1 complexes with hematin. rsc.org Spectrophotometric titrations have confirmed that these compounds interact with monomeric heme, causing a decrease in the intensity of the Soret band, which is indicative of binding. malariaworld.org The strength of this interaction can be influenced by the specific chemical structure of the 4-aminoquinoline analogue. plos.orgukm.edu.my For example, computational studies have suggested a unique binding mode for some analogues where the highest occupied molecular orbital (HOMO) located on a biphenyl (B1667301) moiety interacts with heme, potentially explaining their high antiplasmodial activity. plos.org

The table below summarizes the heme binding and polymerization inhibition data for selected 4-aminoquinoline analogues.

Compound/AnalogueHeme Binding Affinity (Ka, M-1)Inhibition of β-hematin formation (IC50)Reference
Pyrano[2,3-c]pyrazole-aminoquinoline hybrid 4a(1.43 ± 0.60) × 106Not specified ukm.edu.my
Pyrano[2,3-c]pyrazole-aminoquinoline hybrid 4b(1.64 ± 0.97) × 106Not specified ukm.edu.my
Chloroquine (B1663885)Not specifiedMicromolar range liverpool.ac.uk
Amodiaquine (B18356)Not specifiedMicromolar range liverpool.ac.uk

Beyond heme detoxification, 4-aminoquinoline compounds can interact with other parasite proteins, although these are often considered secondary mechanisms. One such target is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway. ukm.edu.myresearchgate.net Molecular docking studies have explored the binding of 4-aminoquinoline derivatives to the active site of PfLDH. ukm.edu.myresearchgate.netnih.gov

These studies suggest that protonated forms of some 4-aminoquinoline analogues can fit into the NADH binding site of PfLDH, indicating they may act as competitive inhibitors. nih.gov However, the binding energies and interaction patterns often suggest that they are weak inhibitors of this enzyme. nih.govplos.org For example, while some pyrano[2,3-c]pyrazole-aminoquinoline hybrids showed stronger binding affinity in docking studies than chloroquine, their interactions were primarily through hydrogen bonds, hydrophobic interactions, and Van der Waals forces with various residues in the active site. ukm.edu.my

Another potential target is the P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), an enzyme essential for nucleotide synthesis. In silico docking studies have been performed to investigate the binding of 4-aminoquinoline-pyrimidine hybrids to the active site of PfDHFR-TS. malariaworld.orgrsc.orgacs.org These studies aim to understand the potential for these hybrid molecules to inhibit this critical enzyme.

The following table presents findings from molecular docking studies of 4-aminoquinoline analogues with parasite proteins.

AnalogueTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrano[2,3-c]pyrazole-aminoquinoline hybrid 4cPfLDH-7.79Val-26, Ile-54, Ala-98, Phe-100, Lys-118, Ile-119, Glu-122 ukm.edu.my
Pyrano[2,3-c]pyrazole-aminoquinoline hybrid 4dPfLDH-7.73Gly-99, Lys-118, Glu-122 ukm.edu.my
BAQ-1 and BAQ-2PfLDHLow energy, suggesting weak inhibitionNot specified nih.gov
MAQ compoundsPfLDH~ -250.0 (interaction energy)Not specified nih.gov

The biological activity of 4-aminoquinoline analogues extends beyond antiparasitic effects, with some derivatives showing potential as antibacterial and anticancer agents through their interaction with specific enzymes.

In the context of antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a) is a key target. mdpi.comnih.gov PBP2a is a transpeptidase that allows bacteria to synthesize their cell wall even in the presence of β-lactam antibiotics. mdpi.com Docking studies have shown that certain 4-aminoquinoline derivatives can bind within the active site of PBP2a. mdpi.compreprints.org For example, 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine have been shown to interact with the PBP2a binding site through a combination of hydrophobic interactions with residues like ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. mdpi.com

In the realm of cancer research, the non-receptor tyrosine kinase c-Src has been identified as a potential target for some 4-aminoquinoline derivatives. mdpi.com c-Src plays a role in cell proliferation and survival, and its dysregulation is implicated in various cancers. nih.govmdpi.comijbs.com Molecular docking studies have demonstrated that certain 7-chloro-4-aminoquinoline-benzimidazole hybrids can bind to the active site of c-Src. mdpi.com For instance, one compound was shown to anchor into a hydrophobic pocket composed of Val313, Leu317, Leu322, Val377, and Tyr382, and form hydrogen bonds with Glu310 and Asp404. mdpi.com

The table below details the interactions of 4-aminoquinoline analogues with these enzymatic targets.

AnalogueTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
6-chlorocyclopentaquinolinaminePBP2aNot specifiedALA601, ILE614, GLN521, TYR519, THR399 mdpi.compreprints.org
7-chlorophenylquinolinaminePBP2aNot specifiedALA601, ILE614, GLN521, TYR519, THR399 mdpi.compreprints.org
7-chloro-4-aminoquinoline-benzimidazole hybrid 12dc-Src-119.99 (interaction energy)Val313, Leu317, Leu322, Val377, Tyr382, Glu310, Asp404 mdpi.com

Interactions with Parasite Proteins (e.g., PfLDH, DRTS)

Cellular Mechanisms of Action (Excluding Pathological/Clinical Outcomes)

At the cellular level, 4-aminoquinoline compounds exert their effects through mechanisms that disrupt fundamental cellular processes, leading to cytotoxicity or the inhibition of proliferation.

A well-established characteristic of 4-aminoquinolines is their ability to accumulate within lysosomes, which are acidic organelles within cells. nih.govcore.ac.ukfrontiersin.org This accumulation is driven by a phenomenon known as "ion trapping". taylorandfrancis.comtaylorandfrancis.comwikipedia.orgbionity.com 4-Aminoquinolines are weak bases, and in the relatively neutral pH of the cytoplasm, they exist in a largely unionized, lipid-soluble form that can readily diffuse across the lysosomal membrane. wikipedia.orgbionity.com

Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the 4-aminoquinoline molecule becomes protonated (ionized). acs.orgoup.com This charged form is less membrane-permeable and is therefore "trapped" within the lysosome. acs.orgwikipedia.org This process leads to a significant concentration of the compound within these organelles, a property referred to as lysosomotropism. nih.gov

The accumulation of these basic compounds within the lysosome can lead to an increase in the intralysosomal pH. plos.org This disruption of the normal acidic environment can interfere with the function of acid hydrolases and other lysosomal enzymes that are crucial for processes like autophagy and protein degradation. nih.gov It is this lysosomotropic property that also contributes to their antimalarial activity, as the parasite's digestive vacuole is essentially a large lysosome. taylorandfrancis.comacs.org In cancer cells, this lysosomal accumulation can contribute to cytotoxicity. researchgate.net

Several 4-aminoquinoline analogues have been shown to modulate the cell cycle, a fundamental process that governs cell proliferation. expasy.orggenome.jp The ability to induce cell cycle arrest is a key mechanism behind the anticancer properties of some of these compounds. nih.gov

Studies have demonstrated that certain 4-aminoquinoline derivatives can cause cell cycle arrest at the G0/G1 phase. rsc.orgnih.gov For example, some 2-morpholino-4-anilinoquinoline derivatives were found to induce a noticeable increase in the percentage of HepG2 cells in the G0/G1 phase, which was accompanied by a decrease in the S phase population. rsc.org This arrest can be mediated by the downregulation of key G1 phase regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4). biomolther.org

Other 4-aminoquinoline analogues have been observed to induce arrest at the G2/M phase of the cell cycle. For instance, one study found that a 4-aminoquinoline derived sulfonyl analog caused the formation of multiple centrosomes in cancer cells, leading to cell cycle arrest at the prometa-metaphase stage. researchgate.net Additionally, some 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to cause an accumulation of cells in the subG0/G1 phase, indicative of apoptosis, and a significant decrease in the G0/G1 phase population in certain lymphoma cell lines. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cell being studied.

The table below provides examples of cell cycle modulation by 4-aminoquinoline analogues.

Analogue/CompoundCell LineEffect on Cell CycleKey Molecular ChangesReference
2-morpholino-4-anilinoquinoline derivativesHepG2Arrest at G0/G1 phaseDecrease in S phase population rsc.org
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23)Cancer cellsArrest at prometa-metaphaseFormation of multiple centrosomes researchgate.net
7-chloro-4-aminoquinoline-benzimidazole hybrid 12dHuT78Enrichment of subG0/G1 fraction, decrease in G0/G1 phaseNot specified mdpi.com
7-chloro-4-aminoquinoline-benzimidazole hybrid 12dTHP-1Increase in subG0/G1 phaseNot specified mdpi.com

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy, Ferroptosis)

Research indicates that 4-aminoquinoline analogues can trigger various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, in different cellular contexts.

Apoptosis: Several studies have demonstrated the pro-apoptotic effects of 4-aminoquinoline derivatives. For instance, a novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was found to induce apoptosis in human leukemia HL-60 cells through a mitochondrial-dependent pathway. nih.gov This was confirmed by cellular and nuclear microscopy, annexin-V assays, cell cycle analysis, and the observation of a loss of mitochondrial membrane potential. nih.gov Similarly, certain 4-quinolinylhydrazone analogues have been shown to kill Leishmania (Leishmania) amazonensis by inducing apoptosis via a mitochondria-dependent pathway. researchgate.net Another study on 4-aminoquinoline derived sulfonyl analogs identified a compound, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, that caused cell cycle arrest and subsequent cell death with sub-G1 DNA content, a characteristic feature of apoptotic cells. researchgate.net Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis in cancer cells. mdpi.com The activation of the intrinsic apoptotic pathway by an 8-aminoquinoline-naphthyl copper complex was supported by the loss of mitochondrial membrane potential and an increase in caspase-9 activity. whiterose.ac.uk

Autophagy: The relationship between 4-aminoquinoline compounds and autophagy is complex, with evidence suggesting both induction and modulation of this pathway. Chloroquine, a well-known 4-aminoquinoline, is a lysosomotropic agent that can lead to the accumulation of autophagosomes. nih.gov Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, acting as both a survival and a death mechanism. ijbs.com The interplay between autophagy and other cell death pathways, such as ferroptosis, is an active area of research. ijbs.com For example, autophagy can regulate ferroptosis by influencing iron homeostasis and the generation of reactive oxygen species (ROS). ijbs.com Specifically, the process of ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, can release iron and promote ferroptosis. ijbs.com One study revealed that a novel quinolin-8-yl-nicotinamide, QN523, induced genes implicated in stress response and autophagy in pancreatic cancer cells. nih.gov

Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. semanticscholar.org The connection between 4-aminoquinoline analogues and ferroptosis is an emerging area of investigation. The ability of these compounds to influence iron homeostasis suggests a potential role in modulating ferroptosis. nih.gov Autophagy and ferroptosis are closely linked, as autophagy can promote the degradation of ferritin, leading to an increase in intracellular iron and subsequent ferroptosis. ijbs.comfrontiersin.org Reactive oxygen species (ROS) and lipid peroxidation are key mediators in apoptosis, autophagy, and ferroptosis, and there is significant crosstalk among these pathways. nih.gov For instance, TFP-induced autophagy may promote ferroptosis through the degradation of ferritin, leading to an accumulation of free iron that can catalyze lipid peroxidation. ijbs.com

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR, STAT3, Wnt)

4-Aminoquinoline-based compounds have been shown to exert their cellular effects by modulating key intracellular signaling pathways, including the PI3K/Akt/mTOR, STAT3, and Wnt pathways.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is common in many diseases, including cancer. nih.govwikipedia.orgspringermedizin.de Several 4-aminoquinoline derivatives have been identified as inhibitors of this pathway.

For example, the compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was discovered as a potent dual mTORC1 and mTORC2 inhibitor, effectively blocking the entire PI3K-Akt-mTOR-p70S6K cascade in human promyelocytic leukemia HL-60 cells. nih.gov Another novel 4-aminoquinazoline derivative, DHW-208, was designed as a pan-PI3K inhibitor and demonstrated therapeutic efficacy in breast cancer by targeting the PI3K/Akt/mTOR pathway. nih.gov Inhibition of this pathway by 4-aminoquinolines can lead to cell cycle arrest and apoptosis. nih.govnih.gov The activation of the PI3K/AKT/mTOR pathway is also a known mechanism of drug resistance in cancer, and inhibitors of this pathway are being explored to overcome resistance. frontiersin.org

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is implicated in cell survival, proliferation, and inflammation. biochemia-medica.comakavatx.com Some 4-aminoquinoline derivatives have shown the ability to modulate STAT3 signaling. For instance, a study on a quinoline-4-carboxylic acid derivative, YHO-1701, demonstrated its ability to abrogate the STAT3 signaling pathway in a human oral cancer cell line. acs.org Another study showed that co-treatment with nNOS inhibitors effectively diminished the induction of STAT3 expression after IFN-γ exposure. akavatx.com Interleukin-6 (IL-6) is a key inducer of hepcidin (B1576463) synthesis during inflammation and regulates its expression through the STAT3 signaling pathway. biochemia-medica.com

Wnt Pathway: The Wnt signaling pathway is a highly conserved pathway involved in embryonic development, cell fate specification, and tissue homeostasis. genome.jpwikipedia.org Aberrant Wnt signaling is associated with various diseases, including cancer. mdpi.comnih.gov The canonical Wnt pathway leads to the regulation of gene transcription through the stabilization of β-catenin. genome.jpcpn.or.kr While direct modulation of the Wnt pathway by this compound is not extensively documented, the broader class of quinoline derivatives has been investigated for their effects on this pathway. Natural compounds, for example, have been shown to regulate the Wnt/β-catenin signaling pathway. mdpi.com Given the complexity of Wnt signaling, small molecules are being developed to target various components of the pathway for therapeutic purposes. nih.gov

Regulation of Gene Expression

4-Aminoquinoline and its analogues can influence cellular processes by regulating the expression of various genes. This regulation can occur through the modulation of signaling pathways that control transcription factors or through other mechanisms that affect gene transcription and translation.

For instance, the inhibition of the PI3K/Akt/mTOR pathway by certain 4-aminoquinoline derivatives can ultimately affect the transcription of genes involved in cell proliferation and survival. nih.govnih.gov The mTOR protein, a key component of this pathway, controls the translation of proteins essential for cell growth. wikipedia.org

Similarly, modulation of the STAT3 signaling pathway by 4-aminoquinoline compounds can alter the expression of STAT3 target genes. akavatx.comacs.org STAT3 is a transcription factor that, upon activation, moves to the nucleus and regulates the expression of genes involved in cell survival and proliferation. akavatx.com

The Wnt signaling pathway also culminates in the regulation of gene expression. In the canonical pathway, the stabilization of β-catenin allows it to enter the nucleus and activate the transcription of Wnt-responsive genes. genome.jpcpn.or.kr

Furthermore, a study on a novel quinolin-8-yl-nicotinamide, QN523, in pancreatic cancer cells revealed the induction of genes implicated in stress response and autophagy. nih.gov Another example is the suppression of LPS-induced expression of proinflammatory cytokines by an aminoquinoline derivative in primary microglia. google.com

Impact on Cellular Homeostasis (e.g., Iron Homeostasis)

4-Aminoquinoline derivatives can significantly impact cellular homeostasis, with a notable effect on iron metabolism.

The antimalarial action of many 4-aminoquinolines, such as chloroquine, is linked to their interference with heme detoxification in the malaria parasite. taylorandfrancis.com The parasite digests hemoglobin, releasing toxic heme. 4-aminoquinolines are thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to the accumulation of free heme, which generates oxidative stress and causes parasite death. taylorandfrancis.com This process involves an efflux of free heme iron atoms from the digestive vacuole into the cytoplasm. taylorandfrancis.com

Beyond the context of malaria, 4-aminoquinolines have been suggested to influence iron homeostasis in other cell types. nih.gov Iron is a critical element for numerous cellular processes, and its levels are tightly regulated. biochemia-medica.comvghtpe.gov.tw The liver-produced peptide hepcidin is the master regulator of systemic iron homeostasis, controlling iron absorption and recycling. biochemia-medica.comvghtpe.gov.twcnr.it Inflammation can induce hepcidin synthesis, leading to cellular iron retention. biochemia-medica.com The ability of some polyphenols to chelate iron can also affect iron homeostasis. cnr.it

The interplay between 4-aminoquinolines and iron metabolism may also be relevant to their effects on programmed cell death pathways like ferroptosis, which is iron-dependent. ijbs.comfrontiersin.org By altering intracellular iron availability, these compounds could potentially modulate the sensitivity of cells to ferroptosis.

The table below summarizes the impact of select 4-aminoquinoline analogues on cellular homeostasis.

Compound ClassPrimary Effect on Cellular HomeostasisAssociated Mechanism
Chloroquine Inhibition of heme detoxification in PlasmodiumAccumulation of toxic free heme, leading to oxidative stress. taylorandfrancis.com
General 4-Aminoquinolines Potential modulation of systemic iron levelsProposed to involve effects on iron regulatory proteins and pathways. nih.gov
Polyphenolic Compounds (for comparison) Iron chelationBinding of iron, affecting its bioavailability and redox activity. cnr.it

Understanding Mechanisms of Resistance Development at the Molecular Level

The emergence of drug resistance is a significant challenge in the therapeutic use of 4-aminoquinoline compounds, particularly in the context of malaria. Understanding the molecular basis of resistance is crucial for developing new strategies to overcome it.

Role of Transporter Proteins (e.g., PfCRT)

A primary mechanism of resistance to 4-aminoquinolines in Plasmodium falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. plos.orgplos.org PfCRT is located on the membrane of the parasite's digestive vacuole, an acidic organelle where hemoglobin degradation and heme detoxification occur. nih.govnih.gov

In chloroquine-sensitive parasites, the drug accumulates to high concentrations within the digestive vacuole, where it inhibits hemozoin formation. However, in resistant strains, mutant forms of PfCRT are believed to efflux the drug out of the digestive vacuole, reducing its intracellular concentration and thereby its efficacy. plos.orgnih.gov

Specific point mutations in the pfcrt gene are strongly associated with resistance. The K76T mutation (a change from lysine (B10760008) to threonine at position 76) is considered a key mutation for chloroquine resistance. wellcomeopenresearch.orgembopress.org However, various PfCRT isoforms exist, carrying different combinations of mutations that can confer varying levels of resistance to different 4-aminoquinoline drugs, such as chloroquine and piperaquine. plos.org Some novel 4-aminoquinoline analogues have been developed that appear to circumvent this resistance mechanism, suggesting they are not recognized and transported by the mutant PfCRT. plos.org

The table below details key mutations in PfCRT and their associated resistance phenotypes.

PfCRT MutationAssociated Drug ResistanceReference
K76TChloroquine resistance wellcomeopenresearch.orgembopress.org
Multiple mutationsChloroquine and Piperaquine resistance plos.org

Metabolic Pathways Influencing Activity (Excluding Clinical Metabolism)

The metabolic transformation of 4-aminoquinoline compounds can significantly influence their biological activity and potential for toxicity. These metabolic processes primarily occur in the liver, catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.com

For example, the 4-aminoquinoline drug amodiaquine is metabolized by CYP2C8 to its active metabolite, desethylamodiaquine (B193632) (DEAQ). tandfonline.com However, amodiaquine can also undergo bioactivation to a reactive quinoneimine metabolite, which has been associated with toxicity. tandfonline.comresearchgate.net The formation of these reactive metabolites is a key consideration in the development of new 4-aminoquinoline analogues.

Efforts have been made to design novel 4-aminoquinolines with modified metabolic profiles to enhance their activity and reduce toxicity. For instance, isoquine (B1199177) analogues were developed with the aim of preventing the formation of toxic quinoneimine metabolites. researchgate.net

Studies on 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules have shown that metabolism can occur via N-dealkylation and cleavage of the linker chain. researchgate.netnih.gov Such studies are crucial for predicting the metabolic fate of new compounds and identifying potential liabilities, such as rapid metabolic clearance or inhibition of CYP enzymes, which could lead to drug-drug interactions. researchgate.netnih.govucsf.edu

The table below provides an overview of the metabolic pathways for some 4-aminoquinoline compounds.

CompoundPrimary Metabolic PathwayKey Enzymes InvolvedMetabolite(s)
Amodiaquine N-de-ethylation, BioactivationCYP2C8, CYP2D6, CYP3A4Desethylamodiaquine (active), Amodiaquine quinoneimine (toxic)
Chloroquine N-dealkylationCYP2C8, CYP3A4, CYP2D6N-desethylchloroquine, N-bidesethylchloroquine
4-Aminoquinoline-3-hydroxypyridin-4-one hybrids N-dealkylation, Linker chain cleavageNot specifiedVarious primary and secondary metabolites
Tertiary amine-substituted 4-aminoquinolines N-dealkylationNot specifiedN-des-Propyl and N-des-Aromatic metabolites

Computational and Theoretical Chemistry Studies on 4 Aminoquinolin 6 Ol Systems

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in drug discovery for predicting the interaction between a ligand, such as a derivative of 4-aminoquinolin-6-ol, and its receptor, which is typically a protein. openaccessjournals.com

Ligand-Receptor Interaction Prediction

Molecular docking simulations are pivotal in predicting how this compound and its derivatives interact with biological targets. These simulations can elucidate the binding mode and interactions at the molecular level. For instance, studies on 4-aminoquinoline (B48711) derivatives have utilized docking to understand their interactions with various receptors, such as the dihydrofolate reductase-thymidylate synthase (DRTS) protein of Plasmodium falciparum and P. falciparum lactate (B86563) dehydrogenase (PfLDH). nih.govukm.edu.my

In one study, various benzoheterocyclic 4-aminoquinoline derivatives were designed and docked against a model of the DRTS protein. nih.gov This allowed for the prediction of ligand-receptor interactions, identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding. nih.gov For example, a designed derivative, 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol, was identified as the most stable due to forming four hydrogen bonds with the receptor. nih.gov

Similarly, docking studies on 4-aminoquinoline hybrids with PfLDH revealed well-defined interactions within the binding site. ukm.edu.my The 4-aminoquinoline moiety was found to be crucial for the protein-ligand interaction. ukm.edu.my The specific interactions predicted by docking help in understanding the mechanism of action and provide a basis for designing more potent inhibitors.

Computational studies can also predict interactions with other targets. For example, molecular docking could be used to predict the interactions of 5-aminoquinolin-6-ol (B3039132) with bacterial membrane proteins.

Binding Affinity and Mode Determination

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the receptor. ukm.edu.mybmglabtech.com A lower docking score generally indicates a higher binding affinity. nih.govukm.edu.my

In a study involving benzoheterocyclic 4-aminoquinoline derivatives, the designed compounds showed lower (i.e., better) docking scores compared to the template compound, indicating improved binding affinities. nih.gov The derivative h-06, 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol, exhibited the lowest re-rank score of -163.607, suggesting it was the most stable. nih.gov

Another study on 4-aminoquinoline hybrids targeting PfLDH showed that all designed hybrids displayed higher binding affinities than existing drugs like chloroquine (B1663885) and amodiaquine (B18356). ukm.edu.my The binding energy is a key parameter that guides the assessment of the strength of the ligand-receptor bond. ukm.edu.my

The binding mode, which describes the specific orientation and conformation of the ligand within the receptor's binding site, is also determined through docking. ukm.edu.my Visualization of the docked complex allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for stable binding. nih.gov For instance, in a study of quinoline (B57606) derivatives targeting DNA gyrase, the most promising ligand formed four hydrogen bonds with key amino acid residues in the binding site. nih.gov

Table 1: Binding Affinity of Selected 4-Aminoquinoline Derivatives

Compound Target Binding Affinity (kcal/mol)
Derivative h-06 Dihydrofolate reductase-thymidylate synthase (DRTS) -163.607 (Re-rank Score)
Ligand 22 Plasmodium falciparum lactate dehydrogenase (pfLDH) -9.2
Compound 10 DNA gyrase -18.8
Isoniazid (Standard) DNA gyrase -14.6

This table is for illustrative purposes and includes data from studies on various quinoline derivatives to demonstrate the type of information obtained from docking studies. nih.govnih.govresearchgate.net

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iupac.org This analysis is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the receptor's binding site. acs.org

Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can be used to explore the conformational space of a molecule like this compound and its derivatives. iupac.orgunifi.it MD simulations provide insights into the flexibility of the molecule and the stability of different conformations over time. lambris.com

For example, in a study of tebuquine (B1682963) analogues, which are related to 4-aminoquinolines, molecular shape analysis was used to explore multiple conformational states of each molecule to identify the most accurate pose for bioactivity. acs.org This approach, which can be considered a partial use of 4D-QSAR, helps in understanding the probable conformation of the molecule in the rate-limiting step of its biological action. acs.org The analysis of different conformers and their comparison based on shape descriptors and activity can provide valuable information about the conformations achieved during receptor binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netdibru.ac.in

2D and 3D QSAR Approaches

QSAR models can be developed using different types of molecular descriptors.

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. researchgate.netnih.gov These models are computationally less intensive and are useful for identifying general structural requirements for activity. Studies on 4-aminoquinoline derivatives have employed 2D-QSAR to correlate their physicochemical and geometric properties with their anti-malarial efficacy. researchgate.net For example, a study on 108 4-aminoquinolines identified key structural features for activity against both chloroquine-susceptible and -resistant P. falciparum, such as a halogen at position 7 and two protonatable nitrogens. nih.gov

3D-QSAR models use descriptors that are derived from the 3D structure of the molecules, such as steric and electrostatic fields. acs.orgugm.ac.id These models provide a more detailed understanding of the structure-activity relationship by considering the spatial arrangement of atoms. nih.gov A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which calculates steric and electrostatic fields around a set of aligned molecules. acs.org Another approach is Molecular Shape Analysis (MSA), which analyzes the shape of the molecules. acs.org Docking-guided 3D-QSAR studies on 4-aminoquinoline-1,3,5-triazines have been used to identify the molecular determinants for inhibitor binding to P. falciparum dihydrofolate reductase. ugm.ac.id

Table 2: Comparison of QSAR Models for Tebuquine Analogues

QSAR Method Conventional r² Cross-validated r² (q²)
Molecular Field Analysis (MFA) 0.908 0.886
Molecular Shape Analysis (MSA) 0.846 0.812

This table presents data from a study on tebuquine analogues to illustrate the statistical parameters used to evaluate QSAR models. acs.org

4D QSAR Methodologies

4D-QSAR is an extension of 3D-QSAR that incorporates an additional dimension, which is typically the conformational flexibility of the ligand or the induced fit of the receptor. acs.orgunicamp.br This approach considers an ensemble of conformations for each molecule, providing a more dynamic and realistic representation of the ligand-receptor interaction. unicamp.br

One 4D-QSAR methodology, LQTA-QSAR, generates a conformational ensemble profile for each compound using molecular dynamics simulations and then calculates 3D descriptors for this set of conformations. unicamp.br This method has been shown to produce robust QSAR models. unicamp.br

In the context of 4-aminoquinoline derivatives, a study on tebuquine analogues utilized a partial 4D-QSAR approach by exploring multiple conformational states to identify the most bioactive conformation. acs.org This highlights the importance of considering conformational flexibility in QSAR studies to develop more accurate and predictive models for guiding the design of new and more potent compounds. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. This technique provides a dynamic view of how a compound like this compound might behave in a biological system, such as its stability when bound to a protein and the nature of its interactions.

MD simulations are crucial for assessing the stability of a ligand-protein complex. While specific data for this compound is not available, studies on analogous 4-aminoquinoline derivatives demonstrate the utility of this approach. For instance, simulations of 4-aminoquinoline derivatives targeting proteins like the Plasmodium falciparum dihydrofolate reductase (pf-DHFR) or Mycobacterial DNA gyrase B are used to analyze the stability of the compound in the binding pocket. nih.govbepls.com

Furthermore, MD simulations elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target's active site. nih.govresearchgate.net Analysis of these interactions over time reveals which connections are most critical for stable binding. researchgate.net For example, simulations of novel 4-aminoquinoline-imidazole analogs against a P. falciparum protein showed that the most stable compounds maintained a higher number of hydrogen bonds throughout the simulation compared to the reference drug, chloroquine. researchgate.net These studies confirm that the 4-aminoquinoline scaffold can form stable and lasting interactions within biological targets.

Table 1: Example MD Simulation Stability Metrics for a 4-Aminoquinoline Analog (Compound 8e) vs. a Known Inhibitor (Compound 16) in Complex with Mtb Gyrase B (3ZKD) Data interpreted from a study on 4-aminoquinoline derivatives targeting Mtb Gyrase B. bepls.com

Metric Compound 8e (Designed Analog) Compound 16 (Known Inhibitor) Interpretation
Average RMSD Lower and more stable Slightly higher fluctuations Suggests the designed analog forms a more conformationally stable complex over the simulation time.
Average Rg Consistent Consistent Indicates both complexes maintain a stable level of compactness.
Key Interactions Stable H-bonds with active site residues H-bonds with active site residues Confirms engagement with the target protein through specific molecular interactions.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide fundamental information about a molecule's structure, reactivity, and spectroscopic properties based on its electron distribution.

DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within a molecule like this compound. A key component of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.roscirp.org

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and therefore more chemically reactive. researchgate.net

The electronic parameters derived from DFT calculations are used to predict a molecule's chemical reactivity. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energy values. lew.ro

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive.

Electronegativity (χ): Describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. lew.ro

By calculating these descriptors for 4-aminoquinoline-6-ol and its potential metabolites or interacting partners, researchers can predict the types of reactions it is likely to undergo. For instance, the reactivity descriptors for 4-aminoquinoline derivatives have been used to understand their interactions with biological targets and to explain their structure-activity relationships (SAR). researchgate.net

Table 2: Representative Quantum Chemical Parameters for Quinoline Derivatives Calculated via DFT This table presents example values from studies on related quinoline structures to illustrate typical outputs. lew.roscirp.org

Parameter Phenyl-7,8-dihydro- nih.govbepls.com-dioxolo[4,5-g]quinolin-6(5H)-one lew.ro Quinoline scirp.org Interpretation
E_HOMO (eV) -5.35 -6.646 Energy of the highest occupied molecular orbital.
E_LUMO (eV) -0.43 -1.816 Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) (eV) 4.92 4.83 A smaller gap generally indicates higher reactivity.
Chemical Hardness (η) (eV) 2.46 - Measures resistance to deformation of the electron cloud.
Electrophilicity (ω) (eV) 1.70 - Index of the molecule's ability to accept electrons.

Electronic Structure Analysis

In Silico Prediction of Biological Properties (Excluding ADMET for clinical use)

Computational methods are widely used to predict how a molecule might interact with biological systems, guiding the design of compounds with specific activities.

Predicting which biological targets a compound will bind to, and with what affinity, is a cornerstone of modern drug discovery. For 4-aminoquinoline derivatives, in silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict their selectivity.

Molecular docking simulates the binding of a small molecule into the active site of a protein target. The resulting docking score or binding energy provides an estimate of the binding affinity. uobaghdad.edu.iqrjptonline.org By docking this compound against a panel of different proteins (e.g., various kinases, parasitic enzymes, or viral proteins), researchers can predict its target selectivity. For example, docking studies on 4-aminoquinoline analogs have been performed against targets like P. falciparum lactate dehydrogenase (pfLDH), human acetylcholinesterase (AChE), and epidermal growth factor receptor (EGFR) to predict their potential as antimalarial, anti-Alzheimer's, or anticancer agents, respectively. nih.govrjptonline.orgmdpi.com These studies identify key hydrogen bonds and hydrophobic interactions that stabilize the compound in the active site, providing a rationale for its predicted activity and selectivity. rjptonline.orgmdpi.com

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govjmpas.com Once a reliable QSAR model is built, it can be used to predict the activity of new, untested compounds like this compound based on its molecular descriptors. This approach helps in prioritizing compounds that are most likely to be active against a specific target while being inactive against others, thus predicting target selectivity.

Table 3: Example of Predicted Binding Affinities of 4-Aminoquinoline Analogs Against Various Biological Targets This table compiles representative data from different docking studies to illustrate the prediction of target selectivity.

4-Aminoquinoline Analog Biological Target Target Class Predicted Binding Energy (kcal/mol) Reference
4-Aminoquinoline-Monastrol Hybrid (Compound 19) pfLDH (1CET) Parasite Enzyme -12.47 rjptonline.org
4-Aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4b) pfLDH Parasite Enzyme -9.6 nih.gov
4-Aminoquinoline-Adamantane (Compound 5) Human AChE Human Enzyme - mdpi.com
4-Aminoquinoline-Adamantane (Compound 5) Human BChE Human Enzyme - mdpi.com
Fluoroquinolone Analog (Compound C) E. coli Gyrase B Bacterial Enzyme -8.562 uobaghdad.edu.iq
4-Aminoquinoline Derivative (Compound 4c) EGFR Human Kinase - nih.gov
4-Aminoquinoline Derivative (Compound 4c) VEGFR-2 Human Kinase - nih.gov

Computational Approaches to Compound Design and Optimization

Computational chemistry has become an indispensable tool in the design and optimization of novel therapeutic agents, offering a cost-effective and efficient alternative to traditional synthesis and screening methods. mdpi.com For this compound systems, a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are employed to design new derivatives with enhanced biological activities and to understand their mechanisms of action at a molecular level. mdpi.comekb.eg These in-silico methods allow for the prediction of binding affinities, the analysis of ligand-protein interactions, and the evaluation of drug-like properties before committing to synthetic efforts. mdpi.comorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a correlation between the three-dimensional structures of molecules and their biological activity. mdpi.com In the context of 4-aminoquinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are performed to analyze the steric and electrostatic contributions of a set of compounds. mdpi.com These analyses help in constructing predictive models that can guide the design of new molecules with improved efficacy. mdpi.com

For instance, a 3D-QSAR model was developed for a series of 33 quinoline-based compounds with anti-gastric cancer activity. mdpi.com The model's robustness was confirmed by strong correlation coefficients, indicating its high predictive power. mdpi.com Similarly, QSAR models have been developed for 4-aminoquinoline analogues active against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov These models, built using statistical methods like multiple linear regression and partial least squares, help identify the key chemical features that determine activity against different parasite strains. nih.gov A study on 22 derivatives of 4-aminoquinoline used a multiple nonlinear regression (MNLR) generated model to link molecular descriptors with anti-malarial potency, achieving a high coefficient of determination. researchgate.net

The insights gained from the contour maps generated by these QSAR models reveal which structural modifications are likely to enhance the desired biological activity, providing a rational basis for the design of new compounds. mdpi.com

QSAR Model Statistics for 4-Aminoquinoline Derivatives
Study Type Statistical Method
Anti-gastric cancer activity of quinoline derivatives mdpi.comPartial Least Squares (PLS)
Anti-malarial activity of 4-aminoquinolinyl analogs CoMFA
Anti-malarial activity of 4-aminoquinolinyl analogs CoMSIA
Anti-malarial efficacy of 4-aminoquinoline derivatives researchgate.netMultiple Nonlinear Regression (MNLR)

Molecular Docking and Rational Design

Molecular docking is a crucial computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used in the design of 4-aminoquinoline derivatives to understand their binding modes and to predict their binding affinities. mdpi.comnih.gov

In one study, a series of benzoheterocyclic 4-aminoquinolines were docked into a model of the dihydrofolate reductase-thymidylate synthase (DRTS) protein from Plasmodium falciparum. nih.govnih.gov The compound with the most favorable docking score, N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine, was selected as a template for designing new derivatives. nih.govunar.ac.id By substituting various functional groups such as –OH, –OCH₃, –CHO, –F, and –Cl at different positions on this template, ten new derivatives were designed. nih.govnih.gov

The newly designed derivatives exhibited improved predicted activities and lower (more favorable) docking scores than the original compounds. nih.govnih.gov Notably, the derivative h-06 (7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol) was identified as the most stable, forming four hydrogen bonds with the target protein and showing the lowest re-rank score. nih.govnih.govunar.ac.id

Similarly, molecular docking was used to design hybrid molecules containing both a 4-aminoquinoline scaffold and a guanylthiourea (B104047) (GTU) moiety to target the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov The designed compounds showed docking scores comparable to the known inhibitor WR99210, indicating strong potential as antimalarial agents. nih.gov Docking studies have also been used to investigate the binding of 4-aminoquinolines to other targets, such as the α2A-adrenoceptor, where interactions with key residues like Asp113 were identified. biorxiv.org

| Docking Study Summary of Designed 4-Aminoquinoline Derivatives | | | :--- | :--- | :--- | :--- | | Parent Compound (Template) | Target Protein | Designed Derivative Example | Key Finding | | N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine nih.govunar.ac.id | Dihydrofolate reductase-thymidylate synthase (DRTS) nih.gov | h-06 (7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol) nih.govnih.govunar.ac.id | Identified as the most stable derivative with the lowest re-rank score (-163.607) and four hydrogen bonds. nih.govnih.govunar.ac.id | | 4-aminoquinoline-guanylthiourea hybrids nih.gov | Plasmodium falciparum dihydrofolate reductase (PfDHFR) nih.gov | Not specified | Docking scores (-9.63 to -7.36 kcal/mmol) were comparable to the reference inhibitor WR99210 (-9.89 kcal/mol). nih.gov | | 4-aminoquinoline monomer biorxiv.org | α2A-adrenoceptor biorxiv.org | C10 (homobivalent 4-aminoquinoline) biorxiv.org | C10 showed the highest affinity and selectivity for the α2A-AR subtype. biorxiv.org |

Following the design phase, computational tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compounds. nih.gov This step is crucial for optimizing the drug-like characteristics of the designed molecules, ensuring they possess favorable pharmacokinetic profiles. nih.govnih.gov For instance, the designed benzoheterocyclic 4-aminoquinoline derivatives were evaluated for their compliance with Lipinski's and Verber's rules, which are indicators of good oral bioavailability. nih.govunar.ac.id

Advanced Analytical and Spectroscopic Research Methodologies for 4 Aminoquinolin 6 Ol

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is a cornerstone in the chemical analysis of 4-aminoquinolin-6-ol, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms present in a molecule. In a typical ¹H NMR spectrum of a 4-aminoquinoline (B48711) derivative, the aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, generally between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. savemyexams.com The protons of the amino (-NH₂) and hydroxyl (-OH) groups would exhibit characteristic signals whose chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be observed for each unique carbon atom in the quinoline ring and any substituents. The carbon atoms of the aromatic rings typically resonate in the range of 100-150 ppm. Carbons bonded to electronegative atoms like nitrogen and oxygen (C-4, C-6) would show chemical shifts at the lower end of this range.

Table 1: Representative NMR Data for Aminoquinoline Derivatives Note: The following table presents typical chemical shift ranges for protons and carbons in aminoquinoline-type structures. Exact values for this compound would require experimental determination.

NucleusPositionTypical Chemical Shift (ppm)
¹HAromatic Protons (Quinoline Ring)6.0 - 9.0
-NH₂ ProtonsVariable (broad signal)
-OH ProtonVariable (broad signal)
Alkyl Protons (if present)0.5 - 4.5
¹³CAromatic Carbons (Quinoline Ring)100 - 150
C-N (Amino Group)~140 - 150
C-O (Hydroxyl Group)~150 - 160

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum plots the intensity of absorption against the wavenumber.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:

N-H stretching: The amino group (-NH₂) would typically exhibit one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. athabascau.ca

O-H stretching: The hydroxyl group (-OH) would show a broad, strong absorption band in the region of 3200-3600 cm⁻¹. savemyexams.com The broadness is due to hydrogen bonding.

C=C and C=N stretching: The aromatic quinoline ring would display several sharp, medium to weak intensity peaks in the 1450-1650 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the amino group would appear in the 1000-1300 cm⁻¹ range.

C-O stretching: The carbon-oxygen bond of the hydroxyl group would give rise to a strong band in the 1050-1150 cm⁻¹ region. athabascau.ca

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium, Sharp
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic RingC=C Stretch1450 - 1650Medium to Weak, Sharp
C=N Stretch1450 - 1650Medium to Weak, Sharp
Amino GroupC-N Stretch1000 - 1300Medium
Hydroxyl GroupC-O Stretch1050 - 1150Strong

Mass Spectrometry (MS, HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): A standard mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. nih.govmdpi.com This is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown substance. For this compound (C₉H₈N₂O), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 3: Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₉H₈N₂O
Molecular Weight (Monoisotopic)160.06 Da
Molecular Ion Peak (m/z) in MS160
Expected Exact Mass (HR-MS)160.0637

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. academie-sciences.fr This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The quinoline ring system in this compound is a chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max). The position and intensity of these peaks can be influenced by the solvent and the pH of the solution. academie-sciences.fr For instance, the spectrum of a related compound, 8-aminoquinoline (B160924), shows maximum absorption peaks at 285, 320, and 335 nm. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 4-aminoquinoline derivatives. nih.gov

In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the compound as it elutes. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions. By comparing the retention time and the peak area to those of a known standard, the identity and purity of this compound can be determined. Different HPLC methods, such as reversed-phase HPLC with UV or fluorescence detection, can be developed and optimized for the specific analysis of this compound. pjoes.com

Emerging Research Frontiers and Future Perspectives

Development of Novel 4-Aminoquinolin-6-ol-Based Hybrid Molecules

The strategy of creating molecular hybrids, which involves covalently linking two or more distinct pharmacophores, is a prominent approach in modern medicinal chemistry to develop agents with enhanced or multi-target activity. mdpi.com The this compound scaffold is a prime candidate for this approach due to its functional groups, which can serve as anchor points for synthesis.

Researchers could exploit the nucleophilic character of the 4-amino group and the 6-hydroxyl group to tether other biologically active moieties. For instance, hybridization with scaffolds known for specific activities is a common tactic. The molecular hybridization approach can offer distinct advantages, including the potential for a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov

Potential Hybridization Strategies: The functional groups of this compound allow for a variety of conjugation chemistries.

Reactive Site on this compoundPotential Partner ScaffoldResulting Hybrid Class (Example)Rationale
4-Amino GroupChalconeAmino-Chalcone HybridCombining the quinoline (B57606) core with the diverse biological activities of chalcones.
4-Amino Group1,2,3-TriazoleTriazole-Quinoline ConjugateUtilizing "click chemistry" for efficient synthesis and linking to another active molecule. mdpi.com
6-Hydroxyl GroupFerroceneFerrocenyl-Ether HybridIntroducing organometallic character, which can confer unique electronic and biological properties.
4-Amino GroupPyrimidineAmino-Pyrimidine HybridCreating molecules with potential multi-target capabilities, for instance, in antiplasmodial research. nih.govresearchgate.net

These strategies aim to create novel chemical entities where the this compound core provides a foundational structure, while the attached molecule modulates activity, targets a secondary pathway, or improves physicochemical properties.

Exploration of New Biological Targets and Pathways

While specific biological targets for this compound have not been extensively reported, the broader quinoline class is known to interact with a wide array of biological targets. This provides a roadmap for future investigations into the mechanism of action for this compound and its derivatives.

Known targets for various quinoline-based compounds include:

Heme Detoxification: A classical target for antimalarial 4-aminoquinolines like chloroquine (B1663885), which inhibit the polymerization of toxic heme into hemozoin in the parasite's digestive vacuole. researchgate.net

DNA Gyrase/Topoisomerases: The target of quinolone antibacterials, which interfere with bacterial DNA replication.

Kinases: Many quinoline and quinazoline (B50416) derivatives are designed as inhibitors of protein kinases, such as Phosphatidylinositol 3-kinase (PI3Kα), which are crucial in cell signaling and are often dysregulated in cancer.

Enzymes in Neurodegeneration: Other quinoline structures are investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). researchgate.net

Future research would involve screening this compound and its novel hybrids against panels of these and other enzymes and receptors. Identifying specific interactions would be the first step in understanding its potential as a modulator of biological pathways, such as those involved in infectious diseases, oncology, or neurological disorders. researchgate.net

Integration of Advanced Computational Methods in Design Cycle

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. researchgate.net For a molecule like this compound, where empirical data is sparse, computational methods offer a rational starting point for research.

The typical CADD workflow that could be applied includes:

Target Identification and Validation: If a potential biological target is hypothesized (e.g., a specific kinase), its 3D structure (from X-ray crystallography, NMR, or homology modeling) is obtained. mdpi.com

Molecular Docking: this compound and its virtual derivatives can be docked into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a scoring function to estimate binding affinity. researchgate.net This helps prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Once a set of initial derivatives is synthesized and tested, QSAR models can be built. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing for the prediction of activity for new, unsynthesized molecules.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This "pharmacophore" can then be used to screen large virtual libraries for new, structurally diverse compounds with the potential for similar activity. arctomsci.com

These computational approaches allow researchers to explore a vast chemical space efficiently, reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. researchgate.net

Challenges and Opportunities in Translating Research Findings to Applied Science (Excluding Clinical Development)

Translating a promising compound from initial discovery to a practical application in applied science faces numerous hurdles, even before considering clinical development.

Challenges:

Synthetic Accessibility: While the core quinoline structure can be synthesized through various established methods, the development of scalable, cost-effective, and environmentally friendly routes for specific derivatives like this compound can be a significant challenge. researchgate.net

Physicochemical Properties: Quinoline derivatives often face issues with poor solubility in aqueous media, which can hinder their use in biological assays and other applications. Lipophilicity is a key property that affects not only biological activity but also transport and formulation.

Metabolic Instability: For applications in biological systems (e.g., as research probes), the metabolic stability of the compound is crucial. The quinoline ring can be susceptible to metabolic modification, which would alter its properties and function.

Specificity and Off-Target Effects: A major challenge is ensuring that a compound interacts specifically with its intended target. Off-target interactions can lead to confounding results in research applications.

Opportunities:

Under-Explored Scaffold: The very lack of extensive research on this compound presents a significant opportunity. Its unique substitution pattern may lead to novel biological activities or physicochemical properties not observed in other quinoline isomers.

Versatile Chemical Platform: The presence of two distinct functional groups makes it a versatile platform for creating diverse chemical libraries for screening in various fields, from materials science (e.g., as chromophores or chelating agents) to chemical biology (e.g., as tool compounds). mdpi.com

Overcoming Barriers: Advanced formulation strategies, such as encapsulation in nanoparticles, could be explored to overcome challenges like poor solubility or to achieve targeted delivery in research models, thereby enhancing its utility in applied science.

The journey of this compound from a catalog entry to a valuable tool in applied science depends on systematically addressing these challenges while capitalizing on the opportunities presented by its novel structure.

Q & A

Q. What are the optimal synthetic routes for 4-aminoquinolin-6-ol, and how can purity be maximized?

The synthesis of this compound typically employs Skraup or Doebner-Miller reactions. For high purity, reflux conditions (e.g., glycerol and sulfuric acid in Skraup synthesis) with controlled temperature (120–140°C) and stoichiometric optimization of precursors (e.g., aniline derivatives) are critical . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is recommended. Analytical validation using HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR ensures ≥95% purity .

Q. What methodologies confirm the antimicrobial activity of this compound?

Standardized protocols include:

  • Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Candida albicans using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Synergy testing with β-lactam antibiotics via checkerboard assays (FIC index ≤0.5 indicates synergy) .
    Control experiments must account for solvent interference (e.g., DMSO ≤1% v/v).

Q. How can structural modifications enhance solubility without compromising bioactivity?

Introducing hydrophilic groups (e.g., sulfonic acid at position 2) or forming zwitterionic derivatives (e.g., carboxylation of the amino group) improves aqueous solubility. Computational modeling (e.g., DFT for pKa prediction) and LogP analysis guide rational design. For example, methyl or methoxy substituents at position 2 balance lipophilicity for membrane penetration while retaining anticancer activity .

Advanced Research Questions

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

SAR studies require:

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 2, 4, and 5.
  • Biological profiling : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) and cytotoxicity assays (e.g., MTT on MCF-7 cells) .
  • Computational docking : Use AutoDock Vina to map binding affinities to targets like DNA topoisomerase II. Key interactions (e.g., hydrogen bonding with the 4-hydroxyl group) correlate with activity .

Q. How to resolve contradictions in reported anticancer efficacy across cell lines?

Discrepancies often arise from:

  • Cell line specificity : Test panels (e.g., NCI-60) to identify sensitive lines (e.g., breast cancer vs. colorectal).
  • Pharmacokinetic variability : Assess intracellular accumulation via LC-MS/MS (e.g., poor uptake in resistant lines).
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Q. What strategies validate this compound as a selective enzyme inhibitor?

  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., COX-2 inhibition with arachidonic acid analogs).
  • Competitive binding : Use SPR (surface plasmon resonance) to confirm direct target engagement.
  • Mutagenesis studies : Engineer enzymes with altered active sites (e.g., Tyr355Phe in COX-2) to verify critical interactions .

Q. How to address conflicting data on cytotoxicity thresholds in primary vs. cancer cells?

  • Dose-response normalization : Express toxicity as a selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic death.
  • Metabolomic profiling : Compare ATP levels (CellTiter-Glo) and ROS generation (DCFH-DA) to identify differential stress responses .

Methodological Guidelines

Q. Table 1. Key Analytical Techniques for Characterization

ParameterMethodConditions/Notes
PurityHPLC-UVC18 column, 0.1% TFA in H₂O/MeOH
Structural Elucidation¹H/¹³C NMRDMSO-d₆, 400 MHz
SolubilityShake-flask (pH 7.4 PBS)UV-Vis quantification at λₘₐₓ

Q. Table 2. Biological Assay Optimization

AssayCritical ControlsReferences
MICSolvent vehicle, inoculum sizeCLSI M07-A10
MTT CytotoxicitySerum-free pre-incubationISO 10993-5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.